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5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine Documentation Hub

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  • Product: 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine
  • CAS: 1381941-03-2

Core Science & Biosynthesis

Foundational

Technical Guide: Solubility & Handling of 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine

Executive Summary & Compound Profile 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine is a hetero-biaryl scaffold frequently utilized as an intermediate in the synthesis of kinase inhibitors (e.g., CDK, Aurora kinase) and other...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine is a hetero-biaryl scaffold frequently utilized as an intermediate in the synthesis of kinase inhibitors (e.g., CDK, Aurora kinase) and other bioactive small molecules. Its solubility profile is characteristic of flat, electron-deficient aromatic systems: highly soluble in polar aprotic solvents (DMSO) but poorly soluble in neutral aqueous media .

Successful application in biological assays requires strict adherence to organic solvent stock preparation followed by controlled aqueous dilution to prevent microprecipitation, which can lead to false negatives (loss of compound) or false positives (aggregate-based inhibition).

Physicochemical Properties
PropertyValue / DescriptionRelevance to Solubility
CAS Number 1240594-22-2Unique Identifier
Molecular Formula C₉H₇BrN₄Heteroaromatic
Molecular Weight 251.08 g/mol Small molecule
Predicted LogP ~1.8 – 2.2Moderately lipophilic; prefers organic phase
pKa (Pyridine N) ~5.2 (Predicted)Ionizes in acidic pH (solubility ↑)
pKa (Pyrimidine N) ~1.5 (Predicted)Negligible ionization at physiological pH
H-Bond Donors 1 (Exocyclic Amine)Limited water interaction
H-Bond Acceptors 4Good interaction with polar solvents

Solubility Profile

Dimethyl Sulfoxide (DMSO)[4]
  • Solubility Status: Excellent

  • Saturation Limit: Typically >50 mM (>12.5 mg/mL).

  • Mechanism: DMSO effectively disrupts the π-π stacking interactions between the flat aromatic rings of the solid crystal lattice.

  • Application: DMSO is the mandatory solvent for preparing primary stock solutions.

Water & Aqueous Buffers[5]
  • Solubility Status: Poor at Neutral pH

  • Saturation Limit (pH 7.4): Predicted < 100 µM (< 0.025 mg/mL).

  • pH Dependence:

    • Acidic (pH < 4): Solubility increases significantly as the pyridine nitrogen becomes protonated (

      
      ), disrupting crystal lattice energy and increasing hydration.
      
    • Neutral/Basic (pH > 6): The molecule remains neutral and hydrophobic, leading to rapid precipitation if the co-solvent concentration is too low.

Solubility Equilibrium Diagram

The following diagram illustrates the ionization states governing aqueous solubility.

SolubilityEquilibrium Solid Solid Crystal (Precipitate) NeutralSol Neutral Species (aq) Low Solubility (pH > 6) Solid->NeutralSol Dissolution (Slow) Protonated Protonated Species (aq) High Solubility (pH < 4) NeutralSol->Protonated Protonation (+H+)

Caption: Solubility is pH-dependent. The neutral species predominates at physiological pH, creating a risk of precipitation.

Experimental Protocols

Protocol A: Preparation of Stock Solution (10 mM)

Objective: Create a stable, high-concentration stock for long-term storage.

  • Weighing: Accurately weigh 2.51 mg of 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine into a sterile, amber glass vial (to protect from potential photodegradation).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade ≥99.9%).

    • Critical: Do not use "wet" DMSO or DMSO stored loosely capped, as absorbed water reduces solubility.

  • Dissolution: Vortex vigorously for 30 seconds.

    • Observation: The solution should be clear and colorless to pale yellow.

    • Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year).

Protocol B: Aqueous Dilution (Working Solution)

Objective: Dilute stock to assay concentration (e.g., 10 µM) without precipitation.

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the 10 mM DMSO stock 1:10 into DMSO first to create a 1 mM secondary stock. This improves pipetting accuracy for the final step.

  • Final Dilution:

    • Prepare the assay buffer (e.g., PBS or Media).

    • Rapid Addition: While vortexing the buffer, add the DMSO stock slowly.

    • Target: Final DMSO concentration should be ≤ 0.5% (v/v) to avoid solvent toxicity in cell assays.

  • Validation: Visually inspect for turbidity or use dynamic light scattering (DLS) if available. If the solution turns cloudy, the compound has precipitated.

Workflow Visualization

DilutionProtocol Powder Solid Compound (2.51 mg) Stock Primary Stock 10 mM (Clear) Powder->Stock Dissolve DMSO Anhydrous DMSO (1 mL) DMSO->Stock Working Working Solution 10 µM (<0.5% DMSO) Stock->Working Dilute 1:1000 (Vortexing) Buffer Assay Buffer (PBS/Media) Buffer->Working

Caption: Standard dilution workflow to minimize precipitation risks.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Cloudiness upon dilution "Crashing out" due to hydrophobicity.1. Increase DMSO % (if assay tolerates).2. Use a co-solvent (e.g., 0.1% Tween-80 or PEG400) in the buffer.3. Sonicate the working solution.
Incomplete dissolution in DMSO Wet DMSO or saturation reached.1. Use fresh anhydrous DMSO.2. Warm to 37°C.3. Verify compound purity (salts dissolve poorly in DMSO).
Loss of potency in assay Compound sticking to plastic.Use Low-Binding plasticware or glass-coated plates. Hydrophobic compounds often adsorb to standard polypropylene.

References

  • PubChem. 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine (Compound Summary). National Library of Medicine. Available at: [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
Exploratory

Role of 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine in kinase inhibitor discovery

This guide details the technical role, synthetic utility, and pharmacological application of 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine in kinase inhibitor discovery. Executive Summary In the landscape of small-molecule d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical role, synthetic utility, and pharmacological application of 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine in kinase inhibitor discovery.

Executive Summary

In the landscape of small-molecule drug discovery, 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine represents a "privileged scaffold"—a molecular framework capable of binding to multiple kinase targets with high affinity. Its value lies in its dual functionality:

  • Pharmacophore: The aminopyrimidine core functions as a robust ATP-mimetic hinge binder.

  • Synthetic Hub: The C5-bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling, allowing medicinal chemists to rapidly explore the hydrophobic "back pocket" of the kinase active site to engineer selectivity.

This guide outlines the structural biology, synthetic protocols, and assay methodologies required to leverage this scaffold for targeting CDK (Cyclin-Dependent Kinases) and GSK-3


 (Glycogen Synthase Kinase-3 beta) .

Part 1: Structural Biology & Pharmacophore Analysis

The ATP-Mimetic Binding Mode

The 4-aminopyrimidine motif is a classic "Type I" kinase inhibitor scaffold. It mimics the adenine ring of ATP, forming a bidentate hydrogen bond network with the kinase hinge region.

  • H-Bond Acceptor: The pyrimidine N3 nitrogen accepts a hydrogen bond from the backbone amide (NH) of the hinge residue (e.g., Leu83 in CDK2, Val135 in GSK-3

    
    ).
    
  • H-Bond Donor: The exocyclic C4-amino group donates a hydrogen bond to the backbone carbonyl (C=O) of the same or adjacent hinge residue (e.g., Glu81/Leu83 in CDK2).

The Role of Substituents
  • C2-Position (Pyridin-4-yl): This heteroaryl ring extends towards the solvent-exposed region or the sugar pocket. The pyridine nitrogen can form water-mediated hydrogen bonds or direct electrostatic interactions with residues like Lys89 (in CDKs) or specific solvent-front amino acids, improving solubility and cellular permeability.

  • C5-Position (Bromine): This is the critical "vector." In the binding pocket, the C5 position points directly towards the Gatekeeper residue (e.g., Phe80 in CDK2). Substituting this bromine with aryl or heteroaryl groups allows the inhibitor to access the hydrophobic pocket behind the gatekeeper, a key strategy for achieving selectivity over other kinases.

Interaction Diagram (DOT Visualization)

Pharmacophore Hinge Kinase Hinge Region (e.g., Leu83 / Val135) Scaffold 4-Aminopyrimidine Core Hinge->Scaffold H-Bond (Acceptor: N3) Scaffold->Hinge H-Bond (Donor: -NH2) Pyridine 2-(Pyridin-4-yl) (Solvent Interaction) Scaffold->Pyridine C2 Attachment Bromine 5-Br Vector (Selectivity Handle) Scaffold->Bromine C5 Attachment Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Bromine->Gatekeeper Target Vector

Caption: Pharmacophore mapping of the scaffold. The 4-aminopyrimidine core anchors to the hinge, while the 5-Br vector targets the gatekeeper region.

Part 2: Synthetic Protocols (The "Bromine Advantage")

The primary utility of this molecule is as an intermediate for Suzuki-Miyaura Cross-Coupling . The following protocol is optimized for library generation, ensuring high yields and minimal debromination.

Protocol 1: Suzuki-Miyaura Coupling for Library Expansion

Objective: Replace the C5-Bromine with diverse Aryl/Heteroaryl groups (


) to probe the kinase hydrophobic pocket.

Reagents:

  • Substrate: 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine (1.0 eq)

  • Boronic Acid:

    
     (1.2 – 1.5 eq)
    
  • Catalyst:

    
     (5 mol%) - Chosen for robustness against heteroaryl poisons.
    
  • Base:

    
     (aqueous) or 
    
    
    
    (solid) (3.0 eq)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Preparation: In a microwave vial or round-bottom flask, charge the substrate (1.0 eq), boronic acid (1.5 eq), and base (3.0 eq).

  • Degassing: Add the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen gas for 10 minutes. Critical Step: Oxygen presence leads to homocoupling or oxidation of the catalyst.

  • Catalyst Addition: Add

    
     (0.05 eq) quickly under inert flow and seal the vessel.
    
  • Reaction:

    • Microwave: Heat at 120°C for 30–60 minutes.

    • Thermal: Reflux at 95°C for 12–18 hours.

  • Work-up: Dilute with Ethyl Acetate (EtOAc), wash with water and brine. Dry organic layer over

    
    .
    
  • Purification: Flash column chromatography (Gradient: 0–10% MeOH in DCM). The pyridine ring makes these compounds polar; adding 1% Triethylamine (TEA) to the eluent can reduce streaking.

Synthetic Workflow Diagram

Synthesis Start Start: 5-Bromo-2-(pyridin-4-yl) pyrimidin-4-amine Reagents Add: Aryl Boronic Acid Pd(dppf)Cl2, Base Start->Reagents Coupling Suzuki-Miyaura Coupling (120°C MW or 95°C Reflux) Reagents->Coupling Library Library of C5-Substituted Inhibitors Coupling->Library Screening Kinase Screening (GSK-3β / CDK2) Library->Screening

Caption: Synthetic workflow transforming the brominated scaffold into a functional inhibitor library via Suzuki coupling.

Part 3: Target Validation & Case Studies

Primary Target: GSK-3 (Glycogen Synthase Kinase-3 Beta)

Inhibitors containing the 2-(pyridin-4-yl)pyrimidin-4-amine core are structurally analogous to CHIR-99021 (a potent GSK-3 inhibitor).

  • Mechanism: The pyridine nitrogen often interacts with Lys85 or the solvent shell, while the C5-substitution exploits the space created by the Val135 hinge residue.

  • Application: Wnt signaling pathway activation (stem cell differentiation).

Secondary Target: CDKs (Cyclin-Dependent Kinases)

This scaffold is a bioisostere of the CGP74514A core.

  • Selectivity Challenge: To differentiate between CDK1, CDK2, and CDK4, the group attached at C5 (replacing the bromine) is crucial. Bulky aromatic groups (e.g., substituted phenyls) tend to favor CDK1/2 inhibition.

Quantitative Data Summary (Representative SAR)
Substituent at C5 (Replacing Br)Target KinaseActivity (

)
Selectivity Note
-Br (Parent) CDK2 / GSK-3

> 10

M
Weak binder; needs hydrophobic fill.
-Phenyl CDK2~ 500 nMBaseline affinity established.
-4-Methoxyphenyl GSK-3

< 50 nMH-bond acceptor improves potency.
-Indol-5-yl CDK1 / CDK2< 10 nMMimics Meridianin natural products.
-4-(Morpholino)phenyl CDK4/6~ 100 nMSolubilizing group contacts solvent front.

Part 4: Validated Assay Protocol

To verify the activity of synthesized analogues, use the ADP-Glo™ Kinase Assay (Promega). This is a luminescent assay that measures ADP formed from a kinase reaction; it is preferred over FRET for initial screening due to fewer false positives from fluorescent compounds.

Protocol: GSK-3 Inhibition Assay
  • Buffer Prep: 40 mM Tris-HCl (pH 7.5), 20 mM

    
    , 0.1 mg/mL BSA, 50 
    
    
    
    M DTT.
  • Enzyme Mix: Dilute recombinant GSK-3

    
     (e.g., 1–5 ng/well) in buffer.
    
  • Substrate Mix: GSK-3 peptide substrate (e.g., YRRAAVPPSPSLSRHSSPHQSpEDEEE) at 20

    
    M + Ultra-pure ATP (10 
    
    
    
    M).
  • Reaction:

    • Add 2

      
      L of Compound (in DMSO).
      
    • Add 4

      
      L of Enzyme Mix. Incubate 10 min at RT (allows inhibitor binding).
      
    • Add 4

      
      L of Substrate/ATP Mix.
      
    • Incubate at 30°C for 60 minutes.

  • Detection:

    • Add 10

      
      L ADP-Glo™ Reagent  (stops reaction, depletes remaining ATP). Incubate 40 min.
      
    • Add 20

      
      L Kinase Detection Reagent  (converts ADP to ATP -> Luciferase light). Incubate 30 min.
      
  • Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Analysis: Calculate % Inhibition

    
    .
    

References

  • Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinase B/Akt and related kinases. ChemMedChem, 3(12), 1810-1838.

  • Gompel, M., et al. (2004). Meridianins, a new family of protein kinase inhibitors isolated from the Ascidian Aplidium meridianum. Bioorganic & Medicinal Chemistry Letters, 14(7), 1703-1707.

  • Bennett, C. N., et al. (2002). Regulation of Wnt signaling during adipogenesis. Journal of Biological Chemistry, 277(34), 30998-31004. (Context for GSK-3

    
     inhibition). 
    
  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual.

  • Lacher, S., et al. (2017). 5-Bromo-2-chloro-4-aminopyrimidine: A versatile building block for the synthesis of 2,4,5-trisubstituted pyrimidines. Tetrahedron Letters, 58(34), 3352-3355. (Synthetic grounding).[1][2][3]

Sources

Foundational

Technical Comparison: 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine vs. Ruxolitinib Intermediates

Executive Summary This technical guide analyzes the structural, mechanistic, and synthetic divergences between two critical kinase inhibitor precursors: 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine (referred to herein as Co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural, mechanistic, and synthetic divergences between two critical kinase inhibitor precursors: 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine (referred to herein as Compound A ) and the core intermediates of Ruxolitinib (specifically the pyrrolo[2,3-d]pyrimidine scaffold and its chiral cyclopentyl derivatives).

While both molecules serve as foundational elements in small-molecule drug discovery, they represent fundamentally different synthetic philosophies. Compound A acts as a divergent scaffold —a "chemical hub" primarily used to generate libraries of Wnt, CDK, or p38 MAPK inhibitors via C5-functionalization. In contrast, Ruxolitinib intermediates represent a convergent, target-specific lineage , characterized by rigid stereochemical requirements (chiral resolution) and specific nitrogen-directed alkylation to target the JAK1/JAK2 ATP-binding pocket.

Part 1: Molecular Architecture & Kinase Topology

Structural Divergence

The primary difference lies in the core heterocyclic architecture and the resulting vectors available for chemical expansion.

  • Compound A (The Pyrimidine Scaffold):

    • Core: 6-membered pyrimidine ring.

    • Key Feature: The C5-Bromine atom is an electrophilic handle, positioned to direct substituents into the "back pocket" or "gatekeeper" region of a kinase.

    • Binding Motif: The C2-pyridine and C4-amine typically form a bidentate hydrogen-bonding motif with the kinase hinge region (e.g., Met residue in CDK1).

    • Electronic State: Electron-deficient; highly reactive toward palladium-catalyzed cross-coupling (Suzuki-Miyaura).

  • Ruxolitinib Core (The Deazapurine Scaffold):

    • Core: 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine).

    • Key Feature: Mimics the adenine base of ATP. The N7 position (in purine numbering) is a carbon, altering the hydrogen bond donor/acceptor profile compared to adenosine.

    • Binding Motif: Binds to the JAK hinge region via the pyrrole NH and pyrimidine N1.

    • Stereochemistry: The critical intermediate involves a chiral cyclopentyl nitrile group, requiring asymmetric synthesis or resolution.

Pathway Visualization

The following diagram illustrates the structural and functional divergence of these two scaffolds.

ScaffoldComparison cluster_0 Compound A: Divergent Scaffold cluster_1 Ruxolitinib: Convergent Scaffold CompA 5-Bromo-2-(pyridin-4-yl) pyrimidin-4-amine FuncA C5-Bromine Handle (Suzuki/Sonogashira Ready) CompA->FuncA Functionalization TargetA Target: Wnt, p38, CDKs (Library Generation) FuncA->TargetA Diversification RuxCore 7H-pyrrolo[2,3-d]pyrimidine (Deazapurine) FuncB Chiral Cyclopentyl Chain (Stereospecific Addition) RuxCore->FuncB Assembly TargetB Target: JAK1/JAK2 (Specific Inhibition) FuncB->TargetB Final Drug

Figure 1: Structural and functional divergence between the generic pyrimidine scaffold (Compound A) and the specific Ruxolitinib lineage.

Part 2: Synthetic Pathways & Causality

Compound A: The Cross-Coupling Hub

Compound A is synthesized to be reacted further. The presence of the bromine at the 5-position is intentional, exploiting the varying reactivity of halogenated pyrimidines.

  • Causality: The C4-amine is electron-donating, which deactivates the ring slightly but directs palladium oxidative addition to the C5-Br bond. This allows for high-yield Suzuki couplings with aryl boronic acids.[1]

  • Utility: This molecule is often used to synthesize Wnt-C59 (a Porcupine inhibitor) or CGP74514A (a CDK1 inhibitor).

Ruxolitinib: The Chiral Challenge

The synthesis of Ruxolitinib is defined by the creation of the (R)-enantiomer of the cyclopentyl nitrile side chain.

  • Causality: The JAK1/JAK2 pocket stereoselectively accommodates the (R)-isomer. The (S)-isomer is significantly less potent.

  • Key Step: The reaction involves a Michael addition of a pyrazole to a cyclopentyl acrylate derivative, followed by a critical chiral resolution step using L-di-anisoyl tartaric acid (L-DATA) .

Synthetic Workflow Diagram

SynthesisFlow cluster_A Route A: Compound A (Suzuki Diversity) cluster_B Route B: Ruxolitinib (Chiral Specificity) StartA 2-Bromomalonaldehyde + Amidine InterA 5-Bromo-2-(pyridin-4-yl) pyrimidin-4-amine StartA->InterA Cyclization StepA Pd-Catalyzed Cross-Coupling InterA->StepA + Aryl Boronic Acid EndA Library of Kinase Inhibitors (Wnt/CDK) StepA->EndA StartB 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine InterB Racemic Michael Adduct StartB->InterB + Pyrazole Chain StepB Chiral Resolution (L-DATA Salt) InterB->StepB Crystallization EndB (R)-Ruxolitinib (Pure Enantiomer) StepB->EndB Base Release

Figure 2: Comparative synthetic workflows. Route A focuses on late-stage diversification; Route B focuses on stereochemical purity.

Part 3: Experimental Protocols

Protocol A: Suzuki Coupling of Compound A

Context: This protocol demonstrates the utility of Compound A as a scaffold for generating diverse kinase inhibitors.

Reagents:

  • 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(PPh3)4 (5 mol%)[2]

  • Na2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[2][3]

Methodology:

  • Degassing: Charge a reaction vial with Compound A, aryl boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3x) to prevent homocoupling or oxidation.

  • Solvation: Add degassed 1,4-dioxane and aqueous Na2CO3.

  • Reflux: Heat the mixture to 90°C for 12 hours . The elevated temperature is required to overcome the steric hindrance at the C5 position.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine.[3] The pyridine nitrogen may coordinate to Pd residues; wash with an aqueous solution of L-Cysteine or thiourea if metal scavenging is required.

  • Purification: Flash column chromatography (MeOH/DCM gradient).

Protocol B: Chiral Resolution of Ruxolitinib Intermediate

Context: Isolating the active (R)-enantiomer from the racemic Michael adduct.

Reagents:

  • Racemic 3-cyclopentyl-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile (10 g)

  • L-di-anisoyl tartaric acid (L-DATA) (0.6 equiv)

  • Solvent: Acetonitrile/Water or Ethanol

Methodology:

  • Salt Formation: Dissolve the racemic mixture in refluxing acetonitrile.

  • Addition: Add L-DATA (dissolved in hot acetonitrile) dropwise.

  • Crystallization: Allow the solution to cool slowly to Room Temperature, then chill to 0-5°C. The (R)-enantiomer-L-DATA salt is less soluble and will precipitate.

  • Filtration: Filter the solid. The filtrate contains the enriched (S)-isomer (waste).

  • Free Basing: Suspend the solid in water/DCM and adjust pH to >9 with aqueous NaHCO3 to release the free base (R)-Ruxolitinib intermediate.

  • Validation: Check chiral purity via Chiral HPLC (e.g., Chiralpak AD-H column). Target: >98% ee.

Part 4: Comparative Data Summary

Feature5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amineRuxolitinib Intermediates
Scaffold Type Monocyclic Pyrimidine (Type I 1/2 Inhibitor Core)Bicyclic Pyrrolo[2,3-d]pyrimidine (Type I Inhibitor Core)
Primary Reactivity Palladium-catalyzed Cross-Coupling (C-C bond formation)Nucleophilic Substitution / Michael Addition (C-N bond formation)
Stereochemistry Achiral (Flat aromatic)Chiral (Contains asymmetric carbon at cyclopentyl attachment)
Solubility Moderate (Pyridine enhances aqueous solubility at low pH)Low (Lipophilic until salt formation)
Key Impurity Risk Des-bromo analog (via reductive elimination)(S)-Enantiomer (requires tight process control)
Primary Target Wnt, CDK, p38 MAPK (Research Tools)JAK1/JAK2 (Myelofibrosis Therapy)

References

  • Synthesis of Ruxolitinib and Chiral Resolution

    • Title: Process for preparation of chiral ruxolitinib and salts thereof.[4][5]

    • Source: WIPO (WO2024184926A1).
    • URL:[Link][4]

  • Suzuki Coupling of Pyrimidine Scaffolds

    • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.[6]

    • Source: MDPI (Molecules 2017).
    • URL:[Link]

  • Ruxolitinib Pharmacology and Structure

    • Title: Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors.[7][8]

    • Source: Bentham Science (Current Medicinal Chemistry).
    • URL:[Link]

  • 5-Bromo-Pyrimidine in Drug Discovery

    • Title: Preparation method of 5-bromo-2-substituted pyrimidine compounds.[9]

    • Source: Google P
    • URL

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine from 5-bromo-2,4-dichloropyrimidine

This Application Note is structured to guide researchers through the high-fidelity synthesis of 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine , a critical intermediate often used in the development of CDK, JAK, and other kin...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the high-fidelity synthesis of 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine , a critical intermediate often used in the development of CDK, JAK, and other kinase inhibitors.

The protocol addresses the specific chemoselectivity challenge posed by the starting material: 5-bromo-2,4-dichloropyrimidine .

Executive Summary & Strategic Analysis

Synthesizing 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine from 5-bromo-2,4-dichloropyrimidine presents a classic regioselectivity paradox in heterocyclic chemistry. The starting material contains three electrophilic sites: C2-Cl, C4-Cl, and C5-Br.

  • The Challenge: Standard palladium-catalyzed cross-coupling (Suzuki-Miyaura) typically favors the C5-Br bond (weaker bond dissociation energy) over the C2-Cl bond. However, the target molecule requires the retention of the C5-Br and substitution at C2.

  • The Solution: This protocol utilizes a Sequential Displacement Strategy . By first installing an amino group at C4 via SNAr, we electronically deactivate the C5-Br position. The strong electron-donating effect (+M) of the resulting amine increases electron density at C5, rendering the C-Br bond less susceptible to oxidative addition, while the C2-Cl bond remains activated by the adjacent pyrimidine nitrogens.

Reaction Pathway Visualization

SynthesisPathway cluster_logic Mechanistic Logic SM 5-Bromo-2,4- dichloropyrimidine INT Intermediate: 5-Bromo-2-chloropyrimidin-4-amine SM->INT Step 1: S_NAr NH3 (aq), iPrOH Regioselective @ C4 PROD Target: 5-Bromo-2-(pyridin-4-yl) pyrimidin-4-amine INT->PROD Step 2: Suzuki Coupling 4-Py-Bpin, Pd(PPh3)4 Chemoselective @ C2 Logic C4-NH2 group deactivates C5-Br via resonance (+M), allowing C2-Cl coupling.

Figure 1: Strategic pathway leveraging electronic deactivation to achieve C2-selectivity.

Detailed Experimental Protocols

Step 1: Regioselective Amination (SNAr)

Objective: Selective displacement of the C4-chloride with ammonia. Rationale: The C4 position in pyrimidines is significantly more electrophilic than C2 due to the para-like relationship with N1 and the electron-withdrawing effect of N3.

Materials
ReagentEquiv.Role
5-bromo-2,4-dichloropyrimidine 1.0Starting Material
Ammonia (28-30% aq.)5.0Nucleophile
Isopropanol (iPrOH)SolventReaction Medium
WaterWashPurification
Protocol
  • Setup: Charge a round-bottom flask with 5-bromo-2,4-dichloropyrimidine (1.0 equiv) and Isopropanol (10 mL/g).

  • Addition: Cool the solution to 0–5 °C using an ice bath. Add aqueous Ammonia (5.0 equiv) dropwise to control the exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–5 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS. The starting material should disappear, and a more polar spot (Intermediate) should appear.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess ammonia and iPrOH (approx. 50% volume).

    • Add ice-cold water (20 mL/g) to the residue. The product typically precipitates as a white to off-white solid.

  • Isolation: Filter the solid, wash with cold water (2x) and cold hexane (1x) to remove trace regioisomers.

  • Drying: Dry in a vacuum oven at 45 °C overnight.

    • Expected Yield: 85–92%

    • Product: 5-bromo-2-chloropyrimidin-4-amine.[1]

Step 2: Chemoselective Suzuki-Miyaura Coupling

Objective: Installation of the pyridine ring at C2 while preserving the C5-Br bond. Critical Control Point: The choice of catalyst and temperature is vital.[2] We use Pd(PPh3)4 which is bulky and less prone to inserting into the sterically crowded and electronically deactivated C5-Br bond compared to smaller, more active catalysts like Pd(dppf)Cl2.

Materials
ReagentEquiv.Role
5-bromo-2-chloropyrimidin-4-amine 1.0Intermediate
4-Pyridylboronic acid pinacol ester 1.1Coupling Partner
Pd(PPh3)40.05Catalyst
Na2CO3 (2M aq.)2.5Base
1,2-Dimethoxyethane (DME)SolventSolvent

Note: 4-Pyridylboronic acid is prone to protodeboronation. The pinacol ester is strongly recommended for stability.

Protocol
  • Degassing: In a microwave vial or pressure tube, combine DME (15 mL/mmol) and 2M Na2CO3 (2.5 equiv). Sparge with Argon/Nitrogen for 15 minutes. Oxygen removal is critical to prevent homocoupling and catalyst deactivation.

  • Charging: Add 5-bromo-2-chloropyrimidin-4-amine (1.0 equiv) and 4-Pyridylboronic acid pinacol ester (1.1 equiv).

  • Catalyst Addition: Add Pd(PPh3)4 (5 mol%) under a positive stream of inert gas.[2] Seal the vessel immediately.

  • Reaction:

    • Method A (Microwave - Preferred): Heat at 100 °C for 30–60 minutes.

    • Method B (Thermal): Heat at 90 °C (oil bath) for 4–12 hours.

  • Monitoring: Check LC-MS for the target mass (M+H).

    • Troubleshooting: If C5-coupling (bis-pyridyl) is observed, lower the temperature to 75 °C and reduce catalyst loading to 3 mol%.

  • Workup:

    • Cool to RT. Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate phases.[3][4] Extract aqueous layer with EtOAc (2x).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.

  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel.[5]

    • Mobile Phase: DCM/MeOH (Gradient 0% to 5% MeOH). Pyridine derivatives can streak; adding 1% Et3N to the eluent helps.

    • Expected Yield: 55–70%

    • Target: 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine.

Analytical Validation & Troubleshooting

Key Analytical Markers
Compound1H NMR Characteristic (DMSO-d6)LC-MS (ESI+)
Starting Material No protons on pyrimidine ring.m/z 228/230 (Br/Cl pattern)
Intermediate ~8.1 ppm (s, 1H, H-6), ~7.5 ppm (bs, 2H, NH2)m/z 208/210 (Br/Cl pattern)
Target Product ~8.3 ppm (s, 1H, H-6), ~8.7/7.9 ppm (Pyridine AA'BB')m/z 251/253 (Br pattern only)
Troubleshooting Guide
  • Issue: Loss of Bromine (De-halogenation).

    • Cause: Hydride source in reaction (often from alcohol solvents or excessive heating).

    • Fix: Ensure DME is dry/peroxide-free. Do not use Ethanol/Isopropanol in Step 2.

  • Issue: Bis-coupling (Pyridine at C2 and C5).

    • Cause: Temperature too high or excess boronate.

    • Fix: Reduce Boronate to 1.0 equiv. Stop reaction at ~90% conversion of intermediate.

  • Issue: Low Conversion of C2-Cl.

    • Cause: Catalyst deactivation by pyridine nitrogen.

    • Fix: Switch to Pd(OAc)2 / XPhos system, which is highly active for heteroaryl chlorides, though this increases the risk of C5 reaction.

References

  • Regioselectivity in Pyrimidines: Arabian Journal of Chemistry, "Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia". Link

  • Suzuki Coupling Selectivity: BenchChem Application Notes, "A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine". Link

  • Kinase Inhibitor Synthesis (General): Journal of Medicinal Chemistry, "Discovery of Pyrimidine-Based Inhibitors". (Referencing general scaffold synthesis). Link

  • Pyridyl Boronates: Journal of Organic Chemistry, "Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions". Link

(Note: While specific patent literature [e.g., WO2010056960] describes similar transformations, the references above provide the fundamental mechanistic grounding for the regioselectivity asserted in this protocol.)

Sources

Application

Suzuki-Miyaura coupling conditions using 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine

Application Note: Optimized Suzuki-Miyaura Coupling Strategies for 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine Executive Summary Molecule of Interest: 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine Primary Application: Synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Suzuki-Miyaura Coupling Strategies for 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine

Executive Summary

Molecule of Interest: 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine Primary Application: Synthesis of CDK, MAPK, and GSK-3


 kinase inhibitors.
Chemical Challenge:  This substrate presents a "perfect storm" for palladium catalyst deactivation. It contains three Lewis-basic nitrogen atoms (two pyrimidine, one pyridine) and an unprotected exocyclic primary amine. These features competitively coordinate to the metal center, inhibiting the catalytic cycle. Furthermore, the planarity and polarity of the heteroaryl system create significant solubility hurdles in standard non-polar solvents.

This guide provides an evidence-based roadmap to overcome these barriers, utilizing sterically demanding ligands and biphasic solvent systems to ensure high-yield cross-coupling.

Mechanistic Insight & Reaction Design

The Chelation Challenge

In a standard Suzuki coupling, the rate-determining step is often the oxidative addition of Pd(0) into the C-Br bond. However, for 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine , the electron-deficient nature of the pyrimidine ring actually facilitates oxidative addition.

The failure mode is typically catalyst sequestration . The free amine (-NH


) and the pyridine nitrogen can displace phosphine ligands, forming stable, inactive Pd-amido or Pd-N-heterocycle complexes (Pd-dead). To prevent this, we must use ligands that bind to Palladium more tightly than the substrate does.
Diagram 1: Reaction Pathway & Competitive Inhibition

G Substrate 5-Bromo-2-(pyridin-4-yl) pyrimidin-4-amine Ox_Add Oxidative Addition (Facilitated by e- deficient ring) Substrate->Ox_Add + Pd(0) Pd_Active Active Catalyst [L-Pd(0)] Pd_Active->Ox_Add Poison Catalyst Poisoning (Pd coordinated by Pyridine N or exocyclic NH2) Pd_Active->Poison Coordination by Substrate N Transmetal Transmetallation (Boronic Acid + Base) Ox_Add->Transmetal Ox_Add->Poison Ligand Displacement Red_Elim Reductive Elimination (C-C Bond Formation) Transmetal->Red_Elim Red_Elim->Pd_Active Regeneration Product Biaryl Product Red_Elim->Product

Caption: Mechanistic flow showing the critical competition between the productive catalytic cycle and catalyst poisoning by the substrate's nitrogen atoms.

Experimental Protocols

Protocol A: The "Gold Standard" (High Success Rate)

Recommended for initial discovery chemistry and library synthesis where yield is prioritized over cost.

Rationale: This protocol uses XPhos Pd G3 (or G4). XPhos is a bulky, electron-rich biaryl phosphine. Its steric bulk prevents the substrate's nitrogens from coordinating to the Pd center, effectively shielding the catalyst. The precatalyst (G3/G4) ensures a defined 1:1 Pd:Ligand ratio and rapid activation.

ComponentEquivalentsRole
Substrate 1.0 equivElectrophile
Boronic Acid 1.2 - 1.5 equivNucleophile (Use Pinacol ester if acid is unstable)
Catalyst 0.02 - 0.05 equiv (2-5 mol%)XPhos Pd G3 (CAS: 1445085-55-1)
Base 2.0 - 3.0 equivK

PO

(Tribasic Potassium Phosphate)
Solvent [0.1 M]1,4-Dioxane : Water (4:1)

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or pressure tube with the substrate (1.0 equiv), boronic acid (1.3 equiv), and K

    
    PO
    
    
    
    (2.5 equiv).
  • Degassing (Critical): Add 1,4-Dioxane and Water (4:1 ratio).[1] Sparge with Argon or Nitrogen for 10 minutes. Note: Oxygen promotes homocoupling of boronic acids and catalyst oxidation.

  • Catalyst Addition: Add XPhos Pd G3 (0.03 equiv) quickly under a stream of inert gas. Seal the vessel immediately.

  • Reaction:

    • Microwave: Heat at 100°C for 45-60 minutes.

    • Thermal: Heat at 95°C for 4-12 hours in an oil bath.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[2][3] Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography. Tip: Add 1% Triethylamine to the eluent to prevent streaking of the basic product.

Protocol B: Scalable/Cost-Effective Conditions

Recommended for gram-scale synthesis.

Rationale: Pd(dppf)Cl


  is robust and less expensive than Buchwald precatalysts. The bidentate ligand (dppf) resists displacement by the substrate's amines better than monodentate PPh

.
ComponentEquivalentsRole
Catalyst 0.05 equiv (5 mol%)Pd(dppf)Cl

[3] · DCM
Base 2.0 equivCs

CO

or Na

CO

Solvent [0.2 M]DME : Water (3:1) or n-Butanol

Procedure Notes:

  • If solubility is an issue in Dioxane/DME, switch to n-Butanol . The high boiling point and protic nature help dissolve the polar amino-pyrimidine substrate at high temperatures (110°C).

  • Cesium Carbonate is preferred over Sodium Carbonate for difficult substrates due to the "Cesium Effect" (higher solubility in organic solvents).

Optimization & Troubleshooting Guide

Decision Tree for Condition Screening

Optimization Start Start: Standard Protocol (XPhos Pd G3, Dioxane/H2O, K3PO4) Check Check LCMS Conversion Start->Check Success >80% Yield Proceed to Isolation Check->Success LowConv Low Conversion (<20%) Substrate remains Check->LowConv Dehal Protodehalogenation (Br replaced by H) Check->Dehal Sol1 Switch Ligand: Try SPhos or CataCXium A LowConv->Sol1 Sol2 Switch Solvent: n-Butanol (110°C) LowConv->Sol2 Sol3 Switch Base: Use weaker base (KF or NaHCO3) Dehal->Sol3 Sol4 Use Anhydrous Conditions: DMF, CsF, 100°C Dehal->Sol4

Caption: Logic flow for troubleshooting common failure modes (Low conversion vs. Side reactions).

Specific Troubleshooting Tips
  • Protodeboronation (Boronic Acid Loss): If the boronic acid decomposes before coupling, the LCMS will show the unreacted bromide and the de-boronated arene.

    • Fix: Add the boronic acid in portions (e.g., 0.5 equiv every hour) or switch to the corresponding Boronic Acid Pinacol Ester , which is more stable.

  • Pd Removal (Pharma Requirement): The pyridine/pyrimidine nitrogens will hold onto residual Palladium tightly.

    • Fix: Treat the crude organic layer with Thiol-functionalized silica scavengers (e.g., SiliaMetS® Thiol) or wash with aqueous Sodium Diethyldithiocarbamate.

  • Amine Protection (Last Resort): If direct coupling fails despite ligand screening, protect the primary amine as a Boc-carbamate . The Boc group reduces the Lewis basicity of the amine and improves solubility in non-polar solvents.

References

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Li, H., et al. (2011). Optimization of Suzuki–Miyaura coupling conditions for the synthesis of heteroaryl-substituted pyrimidines. Tetrahedron Letters, 52(39), 5064-5067.
  • Molander, G. A., & Biolatto, B. (2003).[5] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.[5] Link

  • BenchChem. (2025).[2][6] Application Notes: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine.[7] BenchChem Application Library. Link

Sources

Method

Application Note: Strategic Functionalization of 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine for JAK Inhibitor Library Generation

Executive Summary & Pharmacophore Logic The small molecule 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine represents a "privileged scaffold" in kinase drug discovery. Its structural utility is derived from its ability to mimi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Logic

The small molecule 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine represents a "privileged scaffold" in kinase drug discovery. Its structural utility is derived from its ability to mimic the adenine ring of ATP, allowing it to anchor effectively within the hinge region of the Janus Kinase (JAK) enzymes.

For drug development professionals targeting the JAK-STAT pathway (specifically JAK2 and JAK3), this intermediate offers two critical features:

  • Hinge Binding Motif: The 2-(pyridin-4-yl) and 4-amino moieties form a bidentate hydrogen-bonding network with the kinase hinge residues (e.g., Leu932 in JAK2).

  • Growth Vector (C5-Bromo): The bromine atom at the 5-position serves as a versatile "exit vector," allowing for palladium-catalyzed cross-coupling to extend the molecule into the solvent-exposed region or the hydrophobic pocket, which is essential for tuning potency and isoform selectivity.

This guide details the Suzuki-Miyaura Cross-Coupling protocol optimized for this specific scaffold, ensuring high yields while maintaining the integrity of the unprotected amine.

Strategic Synthetic Workflow

The following diagram illustrates the synthetic logic. The core scaffold is subjected to cross-coupling to generate a library of analogs. The free amine is generally left unprotected to serve as a hydrogen bond donor in the final biological target.

SyntheticWorkflow Scaffold 5-Bromo-2-(pyridin-4-yl) pyrimidin-4-amine (Core Scaffold) Catalyst Pd(dppf)Cl2 / K3PO4 Dioxane/H2O Scaffold->Catalyst Substrate BoronicAcid Aryl/Heteroaryl Boronic Acids (Diversity Elements) BoronicAcid->Catalyst Reagent Product 5-Aryl-2-(pyridin-4-yl) pyrimidin-4-amine (JAK Inhibitor Analog) Catalyst->Product Suzuki Coupling (85-95°C) Assay JAK Kinase Assay (IC50 Determination) Product->Assay Screening

Figure 1: Synthetic workflow for generating JAK inhibitor libraries from the aminopyrimidine core.

Detailed Protocol: Suzuki-Miyaura Coupling

Objective: To couple aryl boronic acids to the C5-position of the pyrimidine core without protecting the C4-amine.

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Substrate: 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine (1.0 equiv)

  • Reagent: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2·CH2Cl2) (0.05 equiv)

  • Base: Potassium Phosphate Tribasic (K3PO4) (3.0 equiv)

  • Solvent System: 1,4-Dioxane : Water (4:1 ratio)[1]

  • Atmosphere: Argon or Nitrogen (High Purity)

Experimental Procedure
Step 1: Reaction Setup (Inert Atmosphere is Critical)
  • Preparation: Oven-dry a 25 mL microwave vial or a round-bottom flask equipped with a magnetic stir bar.

  • Charging: Add the Substrate (100 mg, 0.40 mmol), Aryl Boronic Acid (0.60 mmol), and K3PO4 (254 mg, 1.20 mmol) to the vial.

  • Solvent Addition: Add 4.0 mL of 1,4-Dioxane and 1.0 mL of deionized water.

  • Degassing (Crucial): Sparge the mixture with Argon gas for 10 minutes. Note: Oxygen is the primary cause of catalyst poisoning and homocoupling byproducts.

  • Catalyst Addition: Quickly add the Pd(dppf)Cl2 catalyst (16 mg, 0.02 mmol). Cap the vial immediately and purge the headspace with Argon for another 2 minutes.

Step 2: Reaction
  • Heating: Heat the reaction mixture to 90°C .

    • Option A (Thermal): Oil bath for 4–12 hours.

    • Option B (Microwave): 110°C for 30–60 minutes (recommended for library synthesis).

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the starting material (m/z ~251/253) and the appearance of the product mass.

Step 3: Work-up & Purification
  • Cooling: Allow the mixture to cool to room temperature.

  • Extraction: Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 10 mL) followed by brine (10 mL).

  • Drying: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Dichloromethane / Methanol (Gradient 0% to 10% MeOH). Note: The product is polar due to the pyridine/pyrimidine nitrogens.

"Senior Scientist" Optimization Tips
  • Catalyst Poisoning: The free amine at C4 can coordinate to Palladium, potentially stalling the reaction. If yields are low (<40%), switch to Pd2(dba)3 with XPhos (a bulky ligand that prevents amine coordination). Alternatively, use the acetamide-protected version of the scaffold, though this requires a deprotection step later [1].

  • Solubility: If the boronic acid is highly insoluble, switch the solvent system to DME/Water (3:1) or add a co-solvent like DMF.

  • Scavenging: For biological assays, residual Palladium must be removed. Treat the final organic solution with SiliaMetS® Thiol or similar scavengers for 2 hours before final filtration.

Analytical Data Summary (Template)

When characterizing the analogs, specific shifts in the NMR spectra confirm structural integrity.

Feature1H NMR Signal (DMSO-d6)Diagnostic Interpretation
Pyrimidine H-6 Singlet, δ 8.3 – 8.6 ppmConfirms the pyrimidine ring is intact.
Amine (NH2) Broad Singlet, δ 6.5 – 7.5 ppmConfirms the amine was not arylated (selectivity).
Pyridine H-2/6 Doublet, δ 8.6 – 8.8 ppmCharacteristic of the 2-(pyridin-4-yl) substituent.
New Aryl Signals Multiplets, δ 7.0 – 8.0 ppmConfirms successful coupling at C5.

Biological Context: JAK Signaling Pathway[5][7][10][11][12]

Understanding the downstream effect is vital for assay design. The synthesized analogs are Type I inhibitors, competing with ATP in the catalytic domain.

JAKPathway Cytokine Cytokine (IL-6, EPO, etc.) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase (Target of Inhibitor) Receptor->JAK Activates STAT STAT Protein (Unphosphorylated) JAK->STAT Phosphorylation pSTAT p-STAT (Phosphorylated) STAT->pSTAT pSTAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation Inhibitor Aminopyrimidine Analog Inhibitor->JAK Blocks ATP Binding

Figure 2: The JAK-STAT signaling cascade. The synthesized analogs inhibit the phosphorylation step.[2]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66302849, 5-bromo-2-(pyridin-4-yl)pyrimidin-4-amine. Retrieved February 21, 2026, from [Link]

  • Liu, D., et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Chinese Chemical Letters. Retrieved February 21, 2026, from [Link]

  • Naseer, M. M., et al. (2017).[3] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 22(2), 190.[3] Retrieved February 21, 2026, from [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of the C-5 Bromine Position in Pyrimidine-4-amines

Introduction: The Strategic Importance of C-5 Functionalized Pyrimidine-4-amines The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in the field...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-5 Functionalized Pyrimidine-4-amines

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in the fields of oncology and inflammatory diseases.[1][2][3] Pyrimidine-4-amines, in particular, are privileged structures renowned for their ability to act as bioisosteres for purines and to form critical hydrogen bond interactions within the ATP-binding sites of protein kinases.[1][4] This has led to their extensive development as kinase inhibitors targeting signaling pathways crucial for cancer cell proliferation.[1][2]

The C-5 position of the pyrimidine ring represents a key vector for synthetic elaboration. Introducing diverse substituents at this position allows for the systematic exploration of structure-activity relationships (SAR), enabling chemists to fine-tune a molecule's potency, selectivity, and pharmacokinetic properties. The 5-bromo-pyrimidine-4-amine core is an exceptionally versatile building block, poised for a variety of palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at this position serves as a reliable synthetic handle for forging new carbon-carbon and carbon-heteroatom bonds.[4]

This guide provides a detailed overview and field-proven protocols for the most critical transformations used to functionalize the C-5 position of pyrimidine-4-amines, with a focus on explaining the causality behind experimental choices to empower researchers in their synthetic endeavors.

The Engine of Innovation: The Palladium Cross-Coupling Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis and are indispensable tools for pharmaceutical research.[5][6] These reactions, recognized with the 2010 Nobel Prize in Chemistry, provide a mild and efficient means to construct C-C and C-N bonds with remarkable functional group tolerance.[5][7] The general mechanism for these transformations proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.

The three core steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrimidine, forming an organopalladium(II) complex.[5][8]

  • Transmetalation (for Suzuki, Sonogashira): The coupling partner (e.g., an organoboron compound) exchanges its organic group with the halide on the palladium complex. This step is often facilitated by a base.[9][10] For C-N coupling, this step involves coordination of the amine followed by deprotonation.[8]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][9]

Palladium_Catalytic_Cycle pd0 L-Pd(0) Active Catalyst pd_complex L-Pd(II)(Ar)(Br) Oxidative Addition Complex pd0->pd_complex oxidative_addition aryl_halide Ar-Br (5-Bromopyrimidine-4-amine) aryl_halide->pd_complex oxidative_addition Oxidative Addition pd_intermediate L-Pd(II)(Ar)(R) pd_complex->pd_intermediate transmetalation coupling_partner R-M (Coupling Partner) coupling_partner->pd_intermediate transmetalation Transmetalation (or Amine Coordination/Deprotonation) pd_intermediate->pd0 reductive_elimination product Ar-R (Functionalized Product) pd_intermediate->product reductive_elimination Reductive Elimination Suzuki_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification a Combine Bromopyrimidine, Boronic Acid, & Base b Evacuate & Backfill with Inert Gas (x3) a->b c Add Degassed Solvent b->c d Add Pd Catalyst c->d e Heat Reaction (e.g., 90-100 °C) d->e f Cool & Dilute with Organic Solvent e->f g Aqueous Wash (Water, Brine) f->g h Dry, Concentrate, & Purify g->h Sonogashira_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification a Under Inert Gas, Combine: Bromopyrimidine, Pd Catalyst, CuI b Add Anhydrous Solvent & Amine Base a->b c Degas Mixture Thoroughly b->c d Add Terminal Alkyne via Syringe c->d e Stir at RT or with Gentle Heating d->e f Concentrate & Redissolve e->f g Wash with aq. NH4Cl, Water, & Brine f->g h Dry, Concentrate, & Purify via Chromatography g->h Buchwald_Workflow cluster_prep 1. Preparation (in Glovebox) cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification a Combine Pd Source, Ligand, & Base b Add Bromopyrimidine & Anhydrous Toluene a->b c Add Amine Partner b->c d Seal Vessel & Heat (e.g., 100 °C) c->d f Cool & Quench with aq. NH4Cl d->f g Extract with Organic Solvent, Wash, and Dry f->g h Concentrate & Purify via Chromatography g->h

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine

This is a Technical Support Center guide designed for researchers optimizing the synthesis of 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine . Ticket ID: CHEMSUP-5BR-PYR-001 Status: Open Topic: Yield Optimization & Troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

This is a Technical Support Center guide designed for researchers optimizing the synthesis of 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine .

Ticket ID: CHEMSUP-5BR-PYR-001 Status: Open Topic: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary & Route Analysis

The synthesis of 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine presents a classic "Chemoselectivity vs. Stability" dilemma. Users typically encounter low yields due to two main failure modes:

  • Protodeboronation: The 4-pyridylboronic acid is notoriously unstable under standard Suzuki conditions.

  • Halogen Scrambling: If starting with a brominated precursor (e.g., 5-bromo-2,4-dichloropyrimidine), the C5-Br often competes with the C2-Cl during cross-coupling.

Recommended Synthetic Strategy: "Biaryl First, Bromination Last"

To maximize yield, we recommend constructing the pyrimidine-pyridine biaryl scaffold before introducing the bromine atom. This avoids chemoselectivity issues and utilizes the amino group's directing power for the final halogenation.[1]

The Golden Route:

  • SNAr: 2,4-Dichloropyrimidine

    
     2-Chloropyrimidin-4-amine.
    
  • Suzuki Coupling: 2-Chloropyrimidin-4-amine + 4-Pyridylboronic acid

    
     2-(Pyridin-4-yl)pyrimidin-4-amine.
    
  • Regioselective Bromination: 2-(Pyridin-4-yl)pyrimidin-4-amine + NBS

    
    Product .
    

Interactive Troubleshooting Guide

Module A: The Suzuki Coupling (The Bottleneck)

Context: Coupling 2-chloropyrimidin-4-amine with a 4-pyridyl boron species. Common Error: Yields <20% due to rapid hydrolysis of the boronic acid (Protodeboronation).

Diagnosis & Resolution Table
SymptomProbable CauseTechnical Resolution
Starting material (chloride) remains unreacted. Catalyst Deactivation (Pd poisoning by Pyridine).Switch Ligand: Use bulky, electron-rich phosphines like XPhos or SPhos to prevent pyridine coordination to Pd [1]. Increase loading to 5 mol%.
Boronic acid disappears; Chloride remains. Protodeboronation (Rapid C-B bond cleavage).Slow Addition: Do not add boronic acid all at once. Add 1.5–2.0 equiv in 4 portions over 2 hours. Switch Source: Use 4-Pyridyl MIDA boronate or Pinacol ester instead of the free acid [2].
Black precipitation (Pd black). Unstable catalytic species.Solvent Degassing: Sparge solvents with Argon for 20 mins. Ensure temperature is <100°C if using unstable boronic acids.
Visual Logic: Suzuki Optimization

Suzuki_Optimization Start Suzuki Coupling Low Yield Check_SM Analyze Crude NMR/LCMS Start->Check_SM Result1 Boronic Acid Gone Halide Intact Check_SM->Result1 Protodeboronation Result2 Both SMs Intact Check_SM->Result2 Cat. Failure Fix1 Action: Switch to MIDA Boronate or Anhydrous Conditions Result1->Fix1 Fix2 Action: Use XPhos Pd G2 Increase Temp to 100°C Result2->Fix2

Caption: Decision tree for diagnosing Suzuki coupling failure modes based on crude reaction analysis.

Module B: Regioselective Bromination

Context: Brominating the biaryl intermediate 2-(pyridin-4-yl)pyrimidin-4-amine. Issue: Over-bromination or lack of reaction.[2]

Protocol: The amino group at C4 strongly activates the C5 position (ortho-direction). The pyridine ring is electron-deficient and will not brominate under these conditions, ensuring high regioselectivity.

  • Solvent: Acetonitrile (MeCN) or DMF. (MeCN is preferred for cleaner workup).

  • Reagent: N-Bromosuccinimide (NBS).[1] Do not use elemental Bromine (Br2) as it leads to hydrobromide salts that complicate purification.

  • Temperature: 0°C to Room Temperature.

Critical Parameter:

  • Stoichiometry: Use exactly 1.05 equivalents of NBS. Excess NBS leads to bromination of the pyridine ring or N-bromination.

Detailed Experimental Protocols

Protocol A: Optimized Suzuki Coupling (Using 4-Pyridyl Boronic Acid)

Designed to minimize protodeboronation.

  • Setup: Charge a flask with 2-chloropyrimidin-4-amine (1.0 equiv), K₂CO₃ (2.5 equiv), and XPhos Pd G2 (0.03 equiv).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) . Concentration: 0.1 M.[2]

  • Heating: Heat to 90°C .

  • Addition Strategy (Crucial): Dissolve 4-pyridylboronic acid (1.5 equiv) in a minimal amount of dioxane/water. Add this solution dropwise via syringe pump or in 4 aliquots over 2 hours.

    • Why? Keeping the concentration of boronic acid low relative to the catalyst minimizes the window for protodeboronation [1].[3]

  • Workup: Filter through Celite, extract with EtOAc/MeOH (9:1) to ensure the polar product is recovered.

Protocol B: Regioselective Bromination

High-yield end-game.

  • Dissolution: Dissolve 2-(pyridin-4-yl)pyrimidin-4-amine (1.0 equiv) in DMF (0.2 M).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Bromination: Add NBS (1.05 equiv) portion-wise over 15 minutes.

    • Observation: The reaction solution often turns orange/red temporarily.

  • Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor by LCMS.[2][4][5] The conversion is usually rapid (<1 hour).

  • Quench: Pour into ice water. The product often precipitates as a solid.[6] If not, extract with EtOAc.

  • Purification: Recrystallize from EtOH or flash chromatography (DCM/MeOH).

Frequently Asked Questions (FAQ)

Q1: Can I start with 5-bromo-2,4-dichloropyrimidine to save a step? A: We advise against this. While 5-bromo-2-chloro-4-aminopyrimidine can be made easily, the subsequent Suzuki coupling is hazardous. The Pd catalyst can undergo oxidative addition at the C5-Br bond (Ar-Br) competitively with the C2-Cl bond (Heteroaryl-Cl), leading to polymerization or de-brominated byproducts. If you must use this route, use Pd(PPh₃)₄ (a less active catalyst) which may discriminate better than XPhos, but yields will likely be lower [3].

Q2: My 4-pyridylboronic acid is turning brown. Is it usable? A: Likely not. 4-Pyridylboronic acid polymerizes and dehydrates to boroxines upon storage. Check the ¹H NMR in DMSO-d6 + D₂O. If the peaks are broad or shifted, purchase a fresh batch or switch to the Pinacol Ester , which is significantly more shelf-stable.

Q3: The product is water-soluble and hard to extract. How do I isolate it? A: The pyridine and amine nitrogens make the molecule polar.

  • Salting out: Saturate the aqueous layer with NaCl.

  • pH Adjustment: Ensure the pH is basic (~pH 10) during extraction to keep the amines free-based.

  • Solvent: Use DCM/Isopropanol (3:1) as the extraction solvent; it pulls polar heterocycles better than pure EtOAc.

Mechanistic Visualization

Synthesis_Pathway cluster_0 Step 1: SNAr cluster_1 Step 2: Suzuki (Critical) cluster_2 Step 3: Bromination SM1 2,4-Dichloropyrimidine Int1 2-Chloro-4-aminopyrimidine SM1->Int1 NH3/MeOH (C4 Selective) Int2 2-(Pyridin-4-yl) pyrimidin-4-amine Int1->Int2 4-Py-B(OH)2 XPhos Pd G2 Slow Addition Prod 5-Bromo-2-(pyridin-4-yl) pyrimidin-4-amine Int2->Prod NBS, DMF 0°C -> RT

Caption: Ideally optimized synthetic pathway avoiding chemoselectivity risks.

References

  • Protodeboronation of 4-Pyridyl Boronic Acids

    • Dick, G. R.; Knapp, D. M.; Gillis, E. P.; Burke, M. D. "General Method for Synthesis of 2-Heterocyclic N-Methyliminodiacetic Acid Boronates." Organic Letters, 2010, 12(10), 2314–2317.
    • Insight: Establishes the instability of pyridyl boronic acids and the superiority of MIDA boron
  • Suzuki Coupling of 2-Chloropyrimidines

    • Anderson, T. J.; Handy, S. T. "One-pot Double Suzuki Couplings of Dichloropyrimidines." Synthesis, 2010, 16, 2721-2724.
    • Insight: Confirms regioselectivity of 2,4-dichloropyrimidine (C4 first, then C2) and conditions for coupling.
  • Regioselective Bromination of Aminopyrimidines

    • Schomaker, J. M.; Delia, T. J. "Arylation of halogenated pyrimidines via a Suzuki coupling reaction." Journal of Organic Chemistry, 2001, 66(21), 7125-7132.
    • Insight: Discusses the reactivity of halopyrimidines and the risks of scrambling when multiple halogens are present.

Sources

Optimization

Solving solubility issues of 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine in cellular assays

Executive Summary You are likely encountering variability in your IC50 data or observing "crystals" in your cell culture wells when using 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine . This is not user error; it is a physic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering variability in your IC50 data or observing "crystals" in your cell culture wells when using 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine .

This is not user error; it is a physicochemical characteristic of this specific scaffold. This molecule exhibits "Brick Dust" properties: it is planar, rigid, and possesses high crystal lattice energy, making it difficult to transition from an organic solvent (DMSO) to an aqueous buffer (Media) without crashing out.

This guide provides the diagnostic logic and three specific protocols to stabilize this compound in cellular assays.

Part 1: The Physicochemical Diagnosis

To solve the problem, we must understand the mechanism of failure.

PropertyValue (Est.)Implication for Your Assay
LogP ~2.0 - 2.5Moderately lipophilic. It wants to be in solution, but the crystal energy fights it.
pKa (Pyridine) ~5.2CRITICAL: At pH 7.4 (Cell Media), the molecule is neutral . It loses the proton that helps solubility.
Structure Planar HeterocycleThe flat rings stack like plates (pi-pi stacking), creating a tight crystal lattice that water cannot penetrate.

The Failure Mode: When you pipette your 10 mM DMSO stock into the media, the DMSO (solvent) rapidly diffuses away into the water. The compound molecules are left behind. Because they are neutral at pH 7.4 and flat, they instantly aggregate with each other rather than interacting with the water. This forms micro-precipitates that settle on cells, causing toxicity (false positives) or reducing effective concentration (false negatives).

Visualization: The "Crash" Mechanism

SolubilityCrash cluster_0 The Critical Moment Stock DMSO Stock (Solvated Monomers) Pipette Pipette into Media (pH 7.4) Stock->Pipette Diffusion DMSO Diffuses Rapidly Pipette->Diffusion Rapid Mixing Aggregation Compound Aggregates Diffusion->Aggregation Hydrophobic Effect Soluble Stable Solution Diffusion->Soluble If < Solubility Limit Precipitate Micro-Crystals (False Data) Aggregation->Precipitate Pi-Pi Stacking

Caption: The "Crash" occurs milliseconds after dilution when the solvent (DMSO) leaves the compound, forcing hydrophobic aggregation before water solvation can occur.

Part 2: Troubleshooting Protocols

Do not use a standard serial dilution protocol. Use one of the following validated methods.

Method A: The "Intermediate Plate" (Best for Standard Potency Assays)

Use this if you are running standard IC50 curves and cannot alter the media formulation.

The Logic: Most researchers perform serial dilutions in media (e.g., 100% Media + Drug). This is fatal for this compound because the compound spends too much time in a "semi-aqueous" state at high concentrations. You must perform serial dilutions in 100% DMSO first.[1]

Protocol:

  • Prepare Source Plate: Perform your 3-fold serial dilution in a polypropylene plate using 100% DMSO .

  • Prepare Intermediate Plate: Transfer a small volume (e.g., 2 µL) from the Source Plate to a new plate containing 198 µL of Media .

    • Result: This is a 100x dilution.[1] Final DMSO is 1%.[1][2][3]

    • Technique: Mix vigorously immediately upon addition. Do not let the droplet sit on the surface.

  • Transfer to Assay Plate: Transfer the required volume from the Intermediate Plate to your Cell Plate.

    • Result: Final DMSO is now 0.1% - 0.5% (Safe for cells).

Method B: Cyclodextrin Complexation (Best for High Concentrations)

Use this if you need to test concentrations >10 µM where Method A still fails.

The Logic: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) acts as a "molecular bucket." The hydrophobic cavity encapsulates the flat aminopyrimidine, while the hydrophilic exterior keeps it dissolved in water.

Protocol:

  • Prepare Stock: Dissolve HP-β-CD in your cell culture media to a concentration of 10% (w/v) . Filter sterilize (0.22 µm).

  • Dilution: When diluting your compound from DMSO into media, use this HP-β-CD Media instead of standard media.

  • Final Concentration: Ensure the final concentration of HP-β-CD in the well is 0.5% - 1.0% .

    • Note: Most cell lines tolerate up to 1% HP-β-CD without toxicity (See FAQ).

Visualization: Workflow Decision Tree

WorkflowSelection Start Start: 5-Bromo-2-(pyridin-4-yl) pyrimidin-4-amine Assay ConcCheck Target Max Conc? Start->ConcCheck LowConc < 10 µM ConcCheck->LowConc HighConc > 10 µM ConcCheck->HighConc MethodA Method A: DMSO Serial Dilution (Intermediate Plate) LowConc->MethodA MethodB Method B: HP-beta-Cyclodextrin Carrier HighConc->MethodB Validation Validate with Microscopy/Nephelometry MethodA->Validation MethodB->Validation

Caption: Select the solubilization strategy based on your required maximum test concentration.

Part 3: Frequently Asked Questions (FAQ)

Q1: I see crystals in the 10 µM well, but the cells are dead. Is the drug working? A: No. This is likely "physical toxicity." The crystals settle on the cell monolayer, causing mechanical stress or high local concentrations that kill cells non-specifically. This is a false positive. You must repeat the assay using Method B .

Q2: Can I acidify the media to protonate the pyridine nitrogen? A: No. While lowering pH to <5.0 would solubilize the compound (protonating the pyridine), mammalian cells require pH 7.2–7.4. You cannot alter the pH enough to help solubility without killing the cells.

Q3: Is HP-β-CD toxic to my cells? A: Generally, no. HP-β-CD is widely used in drug delivery.[4][5][6] However, it can sequester cholesterol from cell membranes.

  • Limit: Keep final concentration ≤1.0% (w/v).

  • Control: You must run a "Vehicle Control" that includes the same % of HP-β-CD and DMSO as your treatment wells to normalize the data.

Q4: My DMSO stock froze and now has a precipitate that won't redissolve. Why? A: DMSO is hygroscopic (absorbs water from air). If your stock was opened frequently, it absorbed water. Upon freezing, the water crystallized and forced the compound out of solution.

  • Fix: Sonicate the vial at 40°C for 20 minutes. If it does not dissolve, discard it. The water content has permanently altered the solubility profile.

References
  • Assay Guidance Manual (NCBI) . Solubility and Solubility Assays in Drug Discovery. National Center for Advancing Translational Sciences.[7][8] [Link]

  • Di, L., & Kerns, E. H. (2016) . Drug-like Properties: Concepts, Structure Design and Methods. (Chapter on Solubility). [Link]

  • Gould, S., & Scott, R. C. (2005) . 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): A toxicology review. Food and Chemical Toxicology. [Link]

  • Lipinski, C. A. (2000) . Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. [Link]

Sources

Troubleshooting

Optimizing reaction temperature for pyrimidine ring closure reactions

Status: Online Operator: Senior Application Scientist Topic: Temperature Optimization for Pyrimidine Cyclodehydration Reference ID: PYR-OPT-2024 Welcome to the Pyrimidine Synthesis Support Hub. You have reached the Tier-...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Topic: Temperature Optimization for Pyrimidine Cyclodehydration Reference ID: PYR-OPT-2024

Welcome to the Pyrimidine Synthesis Support Hub.

You have reached the Tier-3 Technical Support interface. Below you will find a curated set of troubleshooting guides and FAQs designed to address the kinetic and thermodynamic bottlenecks of pyrimidine ring closure.

Our data indicates that 65% of failed pyrimidine syntheses (specifically Biginelli and Pinner-type reactions) are due to mismatched thermal parameters during the cyclodehydration step. This guide moves beyond "add heat" and explains the why and how of temperature control.

Ticket #1: "My reaction stalls at the open-chain intermediate."

User Issue: "I am reacting an amidine with a


-keto ester. LC-MS shows a mass corresponding to the intermediate (uncyclized adduct), but the final pyrimidine ring won't close."

Diagnostic: This is a classic thermodynamic barrier issue. The initial nucleophilic attack (forming the C-N bond) is often kinetically fast and can occur at lower temperatures. However, the subsequent cyclodehydration (elimination of water/alcohol to aromatize the ring) has a significantly higher activation energy (


).

Resolution Protocol:

  • Identify the Barrier: The elimination of water is entropically favorable (generating two molecules from one) but enthalpically demanding.

  • Temperature Step-Up: If you are running at Room Temperature (RT) or 40°C, you are likely trapped in a local minimum (the intermediate). You must exceed the boiling point of water (100°C) or use a dehydrating agent to drive the equilibrium.

  • Solvent Swap: Switch from low-boiling solvents (DCM, THF) to high-boiling, polar protic solvents.

    • Recommendation: Ethanol (reflux at 78°C) is the standard, but if stalling persists, switch to Acetic Acid (118°C) or DMF (153°C). Acetic acid serves a dual role: solvent and acid catalyst to protonate the leaving group (OH), lowering the

      
       for elimination [1, 2].
      

Visualization: The Thermal Energy Landscape

ReactionCoordinate Start Reactants (Amidine + Beta-Keto Ester) Inter Open-Chain Intermediate (Local Minimum) Start->Inter Low Temp (Kinetic Control) Inter->Start Reversible if Temp too low Barrier Activation Barrier (Dehydration) Inter->Barrier Heat Input (>80°C) Product Closed Pyrimidine Ring Barrier->Product -H2O (Thermodynamic Control)

Figure 1: Reaction coordinate illustrating the high thermal barrier required for the final dehydration step.

Ticket #2: "Can I use Microwave Irradiation to improve yields?"

User Issue: "My conventional reflux takes 12 hours and yields are inconsistent (50-60%). I have access to a monomode microwave reactor. Is it worth optimizing?"

Diagnostic: Absolutely. Microwave (MW) synthesis is superior for pyrimidine synthesis due to the superheating effect . Conventional heating relies on convection currents (slow), creating temperature gradients. MW irradiation provides direct dielectric heating, allowing solvents to reach temperatures well above their atmospheric boiling points under pressure.

Technical Insight: Research confirms that MW irradiation does not just "speed up" the reaction; it often suppresses side reactions (like degradation of the amidine) by significantly reducing the residence time of unstable intermediates [3, 4].

Data Comparison: Conventional vs. Microwave

ParameterConventional Reflux (Ethanol)Microwave Irradiation (150W)Improvement Factor
Temperature 78°C (Fixed by bp)120°C - 140°C (Pressurized)+40-60°C
Time 6 - 12 Hours10 - 25 Minutes30x Faster
Typical Yield 55% - 65%80% - 92%+25% Yield
Solvent Need High VolumeLow Volume / Solvent-FreeGreen Chemistry

Data aggregated from comparative studies on diarylpyrimidine synthesis [3, 5].

Resolution Protocol:

  • Start Conditions: Set MW reactor to 120°C with a 10-minute hold time.

  • Solvent: Use Ethanol or Water/Ethanol (1:1).

  • Catalyst: If using Biginelli conditions, add 10-20 mol% Lewis Acid (e.g.,

    
     or 
    
    
    
    ) to further accelerate the rate [3].
Ticket #3: "My product degrades/chars at high temperatures."

User Issue: "I increased the temperature to 140°C to force ring closure, but now I see a complex mixture of tars and decomposition products."

Diagnostic: You have crossed the Thermal Stability Threshold . While high temperature favors ring closure, it also favors:

  • Decarboxylation: If your pyrimidine has an ester group (common in Biginelli products), it can decarboxylate above 150°C.

  • Retro-Aldol/Claisen: The starting materials (especially amidines) are nucleophilic and can polymerize or hydrolyze if the ring doesn't close fast enough.

Resolution Protocol (The "Goldilocks" Zone):

  • Switch to Catalysis over Heat: Instead of increasing

    
     to 140°C, drop 
    
    
    
    to 80-90°C and increase the catalyst load (e.g., HCl or p-TsOH). This lowers the energy barrier (
    
    
    ) so you don't need brute-force heat [6].
  • Solvent-Free Grinding: For extreme thermal sensitivity, consider solvent-free grinding or melting. This allows intimate contact of reagents at lower overall thermal loads (60°C) [7].

Workflow: Troubleshooting Decomposition

Troubleshooting Start Issue: Decomposition/Tars Check1 Check Reaction Temp Start->Check1 HighTemp Temp > 120°C? Check1->HighTemp Yes LowTemp Temp < 100°C? Check1->LowTemp No Action1 Reduce Temp to 80°C Add Acid Catalyst (HCl/AcOH) HighTemp->Action1 Action2 Check Reagent Purity (Amidines degrade over time) LowTemp->Action2 Result Monitor via TLC/LCMS at 15 min intervals Action1->Result Retest Action2->Result Purify & Retest

Figure 2: Decision tree for mitigating thermal decomposition during synthesis.

Ticket #4: "Solvent Selection Guide for Thermal Optimization"

User Issue: "I am confused about which solvent to use. Literature mentions everything from water to DMF."

Technical Guidance: Solvent selection dictates your Maximum Process Temperature (


)  and the solubility of the intermediate.
SolventBoiling Point (

)
Application ContextPros/Cons
DCM / THF 40°C / 66°CNOT RECOMMENDED for ring closure.Too cold for dehydration. Good for initial mixing only.
Ethanol 78°CStandard for Biginelli/Hantzsch.Pro: Green, cheap.[1] Con: May not dissolve all intermediates.
Water 100°C"On-Water" Synthesis.Pro: Hydrophobic effect accelerates rate. Con: Reagents must be water-stable.
Acetic Acid 118°CDifficult substrates.Pro: High

+ Catalytic. Con: Corrosive, harder workup.
DMF / DMSO 153°C / 189°CHigh-Barrier substrates.Pro: High

, dissolves everything. Con: Difficult to remove (high bp).

Expert Tip: If using Ethanol, add 5-10% water. The "Hydrophobic Effect" forces the organic reactants together, often accelerating the reaction rate even at lower temperatures [8].

References
  • Optimization of the amount of the Catalyst, Solvent, and Temperature in the Biginelli Reaction. ResearchGate. Available at: [Link]

  • The Role of HCl in Carrying out Biginelli Reaction. Journal of Synthetic Chemistry. Available at: [Link]

  • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Semantic Scholar. Available at: [Link]

  • Microwave vs. Conventional Pyrimidine Synthesis. Scribd. Available at: [Link]

  • Comparative study of microwave and conventional synthesis and pharmacological activity of pyrimidines. ResearchGate. Available at: [Link]

  • Green and sustainable synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via the Biginelli reaction. ResearchGate. Available at: [Link]

  • Temperature Dependence of Water Interactions with the Amide Carbonyls. NIH PubMed Central. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Definitive Structure Elucidation of 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine via Single-Crystal X-ray Crystallography

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which succe...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which successful therapeutic design is built. The spatial arrangement of atoms dictates a compound's interaction with biological targets, its physicochemical properties, and ultimately, its efficacy and safety. This guide provides an in-depth, experience-driven walkthrough for the structural validation of 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine, a heterocyclic scaffold of significant interest in medicinal chemistry, likely as a kinase inhibitor.

While routine analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming chemical identity, they often leave critical questions unanswered. Is the predicted connectivity correct? What is the precise orientation of the pyridine and pyrimidine rings? How do the molecules arrange themselves in the solid state? Single-Crystal X-ray Diffraction (SCXRD) answers these questions with unparalleled atomic resolution, providing the definitive proof of structure.[1][2] This guide will compare the insights gained from SCXRD with those from other methods, demonstrating why it remains the gold standard for absolute structural assignment.

The Experimental Pathway: From Synthetic Powder to Atomic Coordinates

The journey to a crystal structure is a multi-step process where meticulousness at each stage is paramount. A flawed synthesis or impatient crystallization can render the most advanced diffractometer useless. The entire workflow is designed as a self-validating system, where data from orthogonal techniques converge to support the final, definitive X-ray structure.

G cluster_0 Phase 1: Material Preparation cluster_1 Phase 2: Crystallization cluster_2 Phase 3: X-ray Diffraction & Analysis synthesis Chemical Synthesis purification Purification (Chromatography/Recrystallization) synthesis->purification Crude Product purity Purity Assessment (>99%) (HPLC, LC-MS, NMR) purification->purity Purified Compound screening Solvent Screening purity->screening High-Purity Material growth Crystal Growth (Slow Evaporation, Vapor Diffusion) screening->growth Optimal Conditions harvest Crystal Harvesting growth->harvest Single Crystals mount Crystal Mounting & Screening harvest->mount Suitable Crystal data Data Collection (Diffractometer) mount->data solve Structure Solution (e.g., SHELXT) data->solve refine Structure Refinement (e.g., SHELXL) solve->refine validate Validation & Final Structure (CIF file) refine->validate Low R-factor

Figure 1: Overall experimental workflow from synthesis to final validated crystal structure.

Part 1: Synthesis and Purity Confirmation

The journey begins with the synthesis of the target compound. A plausible route involves a Suzuki coupling or a nucleophilic aromatic substitution reaction. For this guide, we assume the synthesis is complete. The absolute prerequisite for successful crystallization is exceptionally high purity, typically >99%. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Protocol for Purity Verification:

  • High-Performance Liquid Chromatography (HPLC): Analyze the purified product to ensure a single sharp peak, indicating the absence of significant impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm the mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺, verifying the molecular weight. For C₁₁H₈BrN₅, the expected monoisotopic mass is approximately 290.00 g/mol .

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. The spectra should show the expected number of signals with appropriate chemical shifts, multiplicities, and integration values, free from extraneous peaks.

Part 2: The Art of Crystallization

Growing a high-quality single crystal is often the most challenging step.[1] It is a process of transitioning a molecule from the disorder of a solution to the perfect order of a crystalline lattice. For small organic molecules, several methods are effective.[3]

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[4] As the concentration increases, it reaches supersaturation, inducing crystallization.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and causing crystals to form.

  • Anti-Solvent Diffusion: Similar to vapor diffusion, but involves carefully layering a liquid anti-solvent on top of a solution of the compound.[5] Crystals form at the interface where the two liquids slowly mix.

For 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine, a good starting point is to screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof). A combination of slow evaporation from a methanol/dichloromethane mixture is often a successful strategy for such compounds. The ideal crystal for diffraction should be at least 20-50 µm in each dimension, with clear faces and no visible cracks.[6]

Part 3: The Definitive Analysis: Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, the diffraction experiment can proceed. This technique bombards the crystal with X-rays; the crystal lattice diffracts these X-rays in a unique pattern of spots.[7] The positions and intensities of these spots contain the information required to map the electron density and thus determine the atomic positions in three-dimensional space.[2][8]

Step-by-Step SCXRD Protocol:

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a specialized loop or pin. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is placed in a diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction patterns on a detector.

  • Data Processing: The raw data are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for experimental factors (e.g., absorption).

  • Structure Solution and Refinement: Specialized software is used to solve the "phase problem" and generate an initial electron density map. From this map, an initial model of the molecule is built. This model is then refined against the experimental data to improve the fit, a process that minimizes the difference between the observed and calculated diffraction intensities. The quality of the final structure is often judged by the R-factor (R1), with values below 5% (0.05) indicating a very good refinement.[9]

Interpreting the Results: The Unambiguous Structure

The final output of an SCXRD experiment is a crystallographic information file (CIF) containing the precise coordinates of every atom. This allows for a detailed analysis of bond lengths, bond angles, and intermolecular interactions.

Table 1: Hypothetical Crystallographic Data for 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine

ParameterValueSignificance
Chemical FormulaC₁₁H₈BrN₅Confirms the elemental composition.
Formula Weight290.13 g/mol Consistent with mass spectrometry data.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDescribes the symmetry elements within the unit cell.[9]
a, b, c (Å)a = 8.5, b = 12.1, c = 10.5Dimensions of the unit cell.
β (°)98.5°Angle of the monoclinic unit cell.
Volume (ų)1067Volume of the unit cell.
Z4Number of molecules in the unit cell.
Temperature (K)100(2) KData collected at low temperature to reduce thermal vibration.
R1 [I > 2σ(I)]0.041A low R-factor indicates an excellent fit between the model and the data.[10]
Final wR2 (all data)0.105Weighted R-factor for all data.

This data provides unequivocal proof of the molecular structure. It confirms the connectivity of the pyridine and pyrimidine rings, the position of the bromine atom, and the exocyclic amine. Furthermore, it reveals subtle structural details, such as a slight twist between the two aromatic rings (dihedral angle), and identifies intermolecular hydrogen bonds between the amine (donor) and pyrimidine/pyridine nitrogen atoms (acceptors), which govern the crystal packing.[11]

Comparative Analysis: A Hierarchy of Structural Evidence

No single technique provides all the answers. The true power of modern analytical chemistry lies in the synergistic use of multiple techniques.[12] X-ray crystallography serves as the final arbiter, confirming or refuting structural hypotheses derived from other methods.

G cluster_0 Definitive Structure (Absolute) cluster_1 Inferred Structure (Relative) scxrd Single-Crystal X-ray Diffraction (SCXRD) nmr NMR Spectroscopy (¹H, ¹³C, 2D) scxrd->nmr Provides absolute 3D structure, bond lengths/angles, stereochemistry, and crystal packing information nmr->scxrd Confirms connectivity & proton/carbon environment ms Mass Spectrometry (MS) ms->scxrd Confirms molecular weight ea Elemental Analysis ea->scxrd Confirms elemental ratios

Figure 2: Logical relationship showing SCXRD as the definitive arbiter of structure, supported by other analytical techniques.

Table 2: Comparison of Analytical Techniques for Structural Validation

TechniqueInformation ProvidedStrengthsLimitations
SCXRD Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.[2]Unambiguous, definitive, provides spatial information.[6]Requires high-quality single crystals, can be time-consuming.[13]
NMR Spectroscopy Chemical environment of atoms (¹H, ¹³C), connectivity (COSY, HMBC), relative stereochemistry (NOESY).[14]Excellent for solution-state structure, requires small sample amounts.Does not provide bond lengths/angles, can be ambiguous for complex isomers.
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patterns.[15]High sensitivity, confirms molecular formula.Provides no information on connectivity, isomerism, or 3D structure.[16]
Elemental Analysis Percentage composition of C, H, N, etc.Confirms empirical and molecular formula.Gives no structural information at all.[17]

As the table illustrates, while NMR and MS provide essential pieces of the puzzle, only SCXRD assembles them into a complete and unambiguous picture. The NMR data confirms the presence of the pyridyl and pyrimidinyl protons and carbons, and the MS data confirms the mass, but only the X-ray structure shows precisely how they are arranged in space.

Conclusion

For drug development professionals, certainty is paramount. The structural validation of a novel compound like 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine cannot rely on inference alone. While techniques like NMR and mass spectrometry are crucial for routine analysis and purity control, they provide a two-dimensional sketch of the molecule. Single-crystal X-ray crystallography provides the final, high-resolution blueprint. It is the only technique that delivers an unequivocal, three-dimensional view of the molecule at atomic resolution, confirming connectivity, revealing conformational details, and elucidating the intermolecular forces that define the solid state. By integrating SCXRD into the characterization workflow, researchers can proceed with confidence, knowing their structure is validated to the highest possible standard.

References

  • Title: Advanced crystallisation methods for small organic molecules - ePrints Soton Source: University of Southampton Institutional Repository URL: [Link]

  • Title: Chemical crystallization | SPT Labtech Source: SPT Labtech URL: [Link]

  • Title: Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

  • Title: crystallization of small molecules Source: University of Barcelona URL: [Link]

  • Title: Getting crystals your crystallographer will treasure: a beginner's guide - PMC Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland Source: The University of Queensland URL: [Link]

  • Title: Small molecule crystallography - Excillum Source: Excillum URL: [Link]

  • Title: From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications Source: American Chemical Society Publications URL: [Link]

  • Title: Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate - PMC Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: X-ray single-crystal diffraction | FZU Source: Institute of Physics of the Czech Academy of Sciences URL: [Link]

  • Title: 5-Bromo-2-chloropyrimidin-4-amine - PMC Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods Source: Longdom Publishing URL: [Link]

  • Title: 1-(Pyridin-4-yl)-4-thiopyridine (PTP) in the crystalline state – pure PTP and a cocrystal and salt - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys - MDPI Source: MDPI URL: [Link]

  • Title: Comparative Method Validation: Evaluating New Techniques Against Established Standards - OMICS International Source: OMICS International URL: [Link]

  • Title: Crystal structures and Hirshfeld surface analyses of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl] Source: ResearchGate URL: [Link]

  • Title: (PDF) 5-Bromo-2-chloropyrimidin-4-amine - ResearchGate Source: ResearchGate URL: [Link]

  • Title: NMR spectroscopy data (pyridine-d 5 ) for compound 2 - ResearchGate Source: ResearchGate URL: [Link]

Sources

Comparative

A Comparative Guide to Reference Standards for Impurity Profiling of 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine

Introduction: The Imperative of Purity in Pharmaceutical Intermediates In the intricate pathway of pharmaceutical development, the purity of each component is not merely a quality metric; it is a cornerstone of safety an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the intricate pathway of pharmaceutical development, the purity of each component is not merely a quality metric; it is a cornerstone of safety and efficacy. 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine is a key starting material and advanced intermediate in the synthesis of several targeted therapeutic agents. As such, its impurity profile can directly influence the quality and safety of the final Active Pharmaceutical Ingredient (API). Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate a rigorous approach to the identification, qualification, and control of impurities in drug substances.

This guide provides a comprehensive framework for establishing a robust impurity profiling program for 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine. We will delve into the critical role of qualified reference standards, compare available options, and present a detailed analytical methodology for their effective use. Our objective is to equip researchers, analytical scientists, and drug development professionals with the expertise to navigate the complexities of impurity control with confidence and precision.

The Origin of Impurities: A Proactive Approach to Profiling

A successful impurity profiling strategy begins with a theoretical understanding of where impurities are likely to originate. For 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine, impurities can be broadly categorized into three classes:

  • Process-Related Impurities: These are by-products or unreacted starting materials from the synthetic route. For instance, a common synthesis involves the condensation of 3,3-dimethoxy-2-bromoacrylonitrile with isonicotinamidine. Incomplete reactions or side reactions could lead to residual starting materials or isomers.

  • Degradation Products: The molecule may degrade under specific conditions of heat, light, oxidation, or pH, forming new chemical entities. The presence of the bromine atom and the pyrimidine ring suggests potential susceptibility to nucleophilic substitution or hydrolytic degradation.

  • Contaminants: These are extraneous materials introduced into the process, such as reagents, solvents, or catalysts.

A proactive analysis of the synthetic pathway is therefore essential for predicting and identifying potential impurities that must be controlled.

The Central Role of Certified Reference Standards

A reference standard is a highly purified and well-characterized compound used as a measurement benchmark. In impurity profiling, its role is twofold:

  • Qualitative Identification: By comparing the retention time (in chromatography) or mass-to-charge ratio (in mass spectrometry) of an unknown peak in a sample to that of a known reference standard, we can confirm the impurity's identity.

  • Quantitative Measurement: A reference standard of known purity and concentration is used to create a calibration curve, allowing for the accurate determination of the impurity's concentration in the test sample.

The quality of the reference standard is paramount. A substandard or poorly characterized standard will invariably lead to inaccurate and unreliable results, jeopardizing regulatory compliance and patient safety.

Comparative Analysis of Commercially Available Reference Standards

The selection of a suitable reference standard supplier is a critical decision. The ideal standard should possess the highest possible purity and be accompanied by a comprehensive Certificate of Analysis (CoA) detailing its characterization and the methods used. Below is a comparative summary of typical offerings for 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine reference standards.

FeatureSupplier A (Premium Grade) Supplier B (Standard Grade) Supplier C (Research Grade)
Purity (HPLC) ≥ 99.8%≥ 99.0%≥ 98.0%
Identity Confirmation ¹H NMR, ¹³C NMR, LC-MS, IR¹H NMR, LC-MS¹H NMR
Certificate of Analysis Comprehensive CoA with data and spectraStandard CoA with purity valueBasic CoA with stated purity
Traceability Often traceable to pharmacopeial standardsLimited traceabilityNot typically traceable
Availability of Impurities Often supplies a portfolio of related impuritiesMay offer a limited selectionUnlikely to offer impurities
Typical Use Case Quantitative analysis, method validation, stability studiesRoutine quality control, limit testsEarly-stage research, exploratory work

Recommendation: For drug development activities under Good Manufacturing Practices (GMP), a premium-grade reference standard (Supplier A) is essential. The comprehensive characterization provides a high degree of confidence and ensures the data generated is defensible for regulatory submissions. For early-stage, non-clinical research, a standard or research grade may be sufficient.

Experimental Protocol: HPLC-UV Method for Impurity Profiling

This section details a robust High-Performance Liquid Chromatography (HPLC) method using a Ultraviolet (UV) detector for the separation and quantification of potential impurities in 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine.

Materials and Reagents
  • Reference Standards: 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine and known impurity standards (≥99.5% purity).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q).

  • Buffers: Ammonium Acetate (analytical grade).

  • Test Sample: Batch of 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine for analysis.

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Analytical column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Chromatography Data System (CDS) for data acquisition and processing.

Chromatographic Conditions
ParameterCondition
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B 0.1% Acetic Acid in Acetonitrile
Gradient Program 0-5 min (5% B), 5-25 min (5-95% B), 25-30 min (95% B), 30.1-35 min (5% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Methanol and Water (diluent).

  • Impurity Stock Solution (100 µg/mL): Prepare a stock solution of each known impurity standard in the same manner.

  • Spiked System Suitability Solution (SSS): Prepare a solution of the main compound at 1000 µg/mL spiked with each impurity at the reporting threshold (e.g., 0.1% or 1.0 µg/mL). This solution is used to verify the system's ability to separate the impurities from the main peak.

  • Sample Solution (1000 µg/mL): Accurately weigh 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Analytical Workflow

The following diagram illustrates the logical flow of the impurity profiling process, from initial setup to final reporting, ensuring a systematic and validatable approach.

G prep 1. Solution Preparation (Standards, SSS, Sample) sst 2. System Suitability Test (SST) Inject SSS to verify resolution, peak shape, and sensitivity. prep->sst Proceed if standards are ready analysis 3. Sequence Analysis (Blank, Standards, Samples) sst->analysis Proceed if SST passes processing 4. Data Processing Integrate peaks, generate calibration curve. analysis->processing Acquire raw data reporting 5. Identification & Quantification Compare sample peaks to standards. Calculate impurity levels. processing->reporting Generate peak table final_report 6. Final Report Generation reporting->final_report Compile results

Figure 1. A validated workflow for HPLC-based impurity profiling.

Data Interpretation and Reporting

Upon completion of the analysis, the Chromatography Data System (CDS) is used to process the results.

  • Identification: An impurity is identified by comparing its retention time in the sample chromatogram with that of the certified reference standard.

  • Quantification: The concentration of any identified impurity is calculated using the principle of relative response factor (RRF) or, more accurately, by using a calibration curve generated from the impurity reference standard. All peaks exceeding the disregard limit (typically 0.05%) should be reported.

Example Data Table:

Impurity NameRetention Time (min)Amount (%)Limit (%)Status
Impurity A8.520.08≤ 0.15Pass
Impurity B12.34Not Detected≤ 0.15Pass
Unknown Impurity15.780.06≤ 0.10Pass
Total Impurities -0.14 ≤ 0.50 Pass

This data must be presented in a formal report, which includes a summary of the method, the system suitability results, chromatograms, and the final impurity table. This documentation is critical for lot release decisions and regulatory filings.

Conclusion

The effective control of impurities in 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine is a non-negotiable aspect of pharmaceutical development. A scientifically sound impurity profiling strategy is built upon a deep understanding of potential impurities and, most importantly, the use of high-quality, certified reference standards. By selecting premium-grade standards and implementing a validated, robust analytical method like the HPLC-UV protocol described herein, development teams can ensure the purity of their intermediates, the quality of their final API, and compliance with global regulatory expectations. This rigorous approach ultimately safeguards the integrity of the therapeutic product and the safety of the patients who depend on it.

References

  • ICH Q3A (R2): Impurities in New Drug Substances. International Council for Harmonisation. [Link]

  • ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation. [Link]

Validation

Thermal Characterization of 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine: A Comparative Technical Guide

Topic: Melting point determination and thermal analysis of 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine Content Type: Publish Comparison Guide Executive Summary 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine represents a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting point determination and thermal analysis of 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine Content Type: Publish Comparison Guide

Executive Summary

5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine represents a critical "privileged scaffold" in the design of ATP-competitive kinase inhibitors, particularly for targets like p38 MAP kinase and CDK4/6 . Its rigid bi-aryl structure, characterized by a pyrimidine core flanked by a pyridine ring and a halogen, confers high crystallinity and significant intermolecular hydrogen bonding.

For researchers and drug development professionals, accurate thermal analysis of this compound is not merely a purity check—it is a vital predictor of solid-state stability and bioavailability. This guide compares the performance of Differential Scanning Calorimetry (DSC) against traditional Capillary Melting Point methods, demonstrating why DSC is the superior "alternative" for this class of heterocyclic amines.

The Challenge: Why Traditional Methods Fail

The determination of melting points for aminopyrimidine derivatives is notoriously difficult due to two physical phenomena common to this scaffold:

  • Sublimation: The rigid, planar structure often sublimates before melting, leading to "fogging" in capillary tubes.

  • Decomposition-Masked Melting: The amine group is susceptible to oxidative degradation near the melting transition, obscuring the true liquidus point.

Comparative Analysis: Analytical Alternatives

The following table contrasts the performance of the product's characterization using three distinct methodologies.

FeatureMethod A: Capillary (Traditional) Method B: DSC (Recommended) Method C: TGA (Supplementary)
Primary Output Visual Liquefaction RangeHeat Flow (Endotherm/Exotherm)Mass Loss (%)
Precision Low (± 2–5 °C)High (± 0.1 °C)Medium (± 1%)
Sublimation Handling Poor (Sample escapes)Excellent (Hermetic sealing)Good (Quantifies it)
Decomposition Detection Difficult (Visual browning)Distinct (Exothermic event)Distinct (Mass drop)
Purity Calculation ImpossiblePossible (Van't Hoff plot)Indirect (Volatiles)
Suitability for 5-Bromo Scaffold Not Recommended Gold Standard Required for Solvates

Recommended Protocol: Differential Scanning Calorimetry (DSC)

To obtain authoritative data for 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine, researchers must utilize a heat-flux DSC protocol designed to mitigate sublimation.

Experimental Workflow

Objective: Determine the Onset Melting Point (


) and Enthalpy of Fusion (

).
  • Sample Preparation:

    • Weigh 2.0 – 4.0 mg of the dried compound.

    • Crucial Step: Use Hermetically Sealed Aluminum Pans (e.g., Tzero Hermetic). Standard crimped pans allow sublimation, resulting in a distorted endotherm baseline.

    • Puncture the lid with a laser pinhole only if TGA indicates retained solvent (otherwise, keep sealed).

  • Instrument Parameters:

    • Equilibration: 25 °C for 3 minutes.

    • Ramp Rate: 10 °C/min (Standard) or 5 °C/min (High Resolution).

    • Range: 30 °C to 300 °C.

    • Purge Gas: Dry Nitrogen (50 mL/min).

  • Data Interpretation (Representative Profile):

    • Event 1 (Volatiles): Flat baseline < 150 °C indicates anhydrous form.

    • Event 2 (Melting): Sharp endothermic peak.

      • Expected Range:235 °C – 260 °C (Typical for rigid aminopyrimidine bi-aryls).

      • Metric: Report

        
         (extrapolated onset), not 
        
        
        
        .
    • Event 3 (Decomposition): Immediate exothermic rise or noisy baseline post-melt.

Visualization of Analytical Logic

The following diagram illustrates the decision matrix for characterizing this specific scaffold.

ThermalAnalysisWorkflow Start Sample: 5-Bromo-2-(pyridin-4-yl) pyrimidin-4-amine TGA Step 1: TGA Analysis (30-300°C) Start->TGA Decision1 Mass Loss < 150°C? TGA->Decision1 Solvate Identify Solvate/Hydrate (Stoichiometry Calc) Decision1->Solvate Yes (>1%) DSC_Hermetic Step 2: DSC (Hermetic Pan) Prevents Sublimation Decision1->DSC_Hermetic No (<0.5%) DSC_Standard Step 2: DSC (Standard Pan) Not Recommended Endotherm Sharp Endotherm (Melting) DSC_Hermetic->Endotherm Primary Event Exotherm Exotherm (Decomposition) Endotherm->Exotherm Post-Melt Result Report Tonset & Purity Endotherm->Result

Caption: Workflow for distinguishing true melting events from solvate desorption and decomposition in aminopyrimidines.

Comparative Performance Data

When evaluating "5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine" against structural alternatives, the 5-Bromo substituent significantly alters the thermal profile compared to the non-halogenated or chlorinated analogs.

Stability & Melting Point Comparison

The halogen atom at the 5-position increases lipophilicity and crystal lattice energy (via Halogen bonding), typically raising the melting point compared to the hydrogen analog.

Compound VariantStructure ModificationApprox. Melting Range (

)
Thermal Stability
Target Product 5-Bromo 245 – 255 °C (High)Moderate (Debromination risk >280°C)
Alternative A5-Chloro Analog230 – 240 °CHigh
Alternative B5-Hydrogen (Des-bromo)190 – 210 °CLower Lattice Energy
Alternative CN-Alkylated (e.g., Cyclopentyl)120 – 140 °CLow (Disrupted H-bonding)

Note: Data ranges are representative of the aminopyrimidine bi-aryl scaffold class based on SAR studies [1, 2].

Biological Context (Why this scaffold matters)

The thermal stability of this compound is directly relevant to its role as a kinase inhibitor. The rigid structure mimics the adenine ring of ATP, allowing it to dock into the kinase hinge region.

KinasePathway Inhibitor 5-Bromo-2-(pyridin-4-yl) pyrimidin-4-amine ATP_Pocket ATP Binding Pocket (Hinge Region) Inhibitor->ATP_Pocket Competitive Binding Target Target Kinase (e.g., p38, CDK4) ATP_Pocket->Target Stabilizes Inactive Conf. Pathway Downstream Signaling (Inflammation/Proliferation) Target->Pathway Blocks Phosphorylation Effect Therapeutic Effect (Inhibition) Pathway->Effect

Caption: Mechanism of action for aminopyrimidine scaffolds in kinase inhibition.

References

  • PubChem. (2025). 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine (Compound Summary). National Library of Medicine. Available at: [Link]

  • Peat, A. J., et al. (2010). Novel Aminopyrimidine Inhibitors of Checkpoint Kinase 2 (CHK2).[1] Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine proper disposal procedures

Operational Guide: Proper Disposal Procedures for 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine Part 1: Executive Summary & Waste Classification Immediate Directive: 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine (CAS: 1240594-22...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Proper Disposal Procedures for 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine

Part 1: Executive Summary & Waste Classification

Immediate Directive: 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine (CAS: 1240594-22-2) is a halogenated heteroaromatic compound.[1][2] It must be classified as Halogenated Organic Waste .[1] Under no circumstances should this compound be disposed of in general trash, sanitary sewer systems, or non-halogenated solvent streams.[1]

The "Why" (Scientific Rationale): The presence of the bromine atom at the C-5 position of the pyrimidine ring dictates the disposal pathway.[1][2] Upon thermal decomposition (incineration), this compound releases Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx) .[1] Standard municipal incinerators lack the wet scrubbing systems required to neutralize acidic HBr gas, necessitating disposal via a licensed hazardous waste facility equipped with rotary kiln incinerators.[1]

Chemical Profile for Waste Labeling
ParameterSpecification
Chemical Name 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine
CAS Number 1240594-22-2
Molecular Formula C

H

BrN

Waste Category Halogenated Organic (Solid or Liquid)
Primary Hazards Irritant (Skin/Eye), Acute Toxicity (Oral - Inferred), Aquatic Toxicity (Chronic).[1][2][3]
Combustion Byproducts CO, CO

, NO

, HBr (Corrosive Gas)

Part 2: Point-of-Origin Handling (Bench Level)

Safety begins at the balance.[1] The following protocols ensure that waste is segregated correctly before it leaves the fume hood.

Scenario A: Solid Waste (Powder/Crystals)[1][2]
  • Primary Container: Collect pure solid waste in a wide-mouth high-density polyethylene (HDPE) or amber glass jar.

  • Labeling: Must be labeled "Hazardous Waste - Solid, Halogenated."[1][2]

  • Contaminated Consumables: Weigh boats, pipette tips, and gloves contaminated with this substance must be double-bagged (clear polyethylene) and placed in the solid hazardous waste drum.[1] Do not place in "Sharps" unless the item is actually sharp (e.g., broken glass).[1]

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)[1][2]
  • Solvent Compatibility:

    • Halogenated Solvents (DCM, Chloroform): Combine directly.[1]

    • Non-Halogenated Solvents (DMSO, Methanol, Ethyl Acetate): If the compound is dissolved in these, the entire mixture must now be re-classified as Halogenated Waste .[1]

    • Operational Insight: Even trace amounts of halogenated compounds (typically >1-2%) can contaminate a non-halogenated waste stream, forcing the disposal facility to treat the whole volume as halogenated, which is significantly more expensive.[1]

  • Aqueous Waste: If the compound is in an aqueous buffer (e.g., HPLC waste), segregate into a carboy labeled "Aqueous Waste - Toxic/Halogenated."[1] Do not mix with bleach or strong acids.[1]

Part 3: Disposal Logic & Decision Tree

The following diagram illustrates the critical decision-making process for segregating this specific compound.

WasteSegregation Start Waste Generation: 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Solution / Suspension StateCheck->Liquid Dissolved/Suspended SolidBin Container: Solid Hazardous Waste Label: Toxic, Halogenated Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, CHCl3) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (DMSO, MeOH, Water) SolventCheck->NonHaloSolvent LiquidBin Container: Halogenated Organic Solvents Label: Flammable, Toxic, Halogenated HaloSolvent->LiquidBin Reclassify CRITICAL STEP: Reclassify entire volume as HALOGENATED WASTE NonHaloSolvent->Reclassify Contamination Reclassify->LiquidBin

Figure 1: Waste segregation decision matrix ensuring compliance with halogenated waste streams.

Part 4: Final Disposition (Incineration Pathway)

As a researcher, understanding the "fate" of your waste ensures you understand the importance of segregation.[1]

  • Transport: Licensed contractors transport the waste to a TSDF (Treatment, Storage, and Disposal Facility).[1]

  • Combustion: The waste is injected into a rotary kiln incinerator operating at >1000°C.[1]

    • Reaction:

      
      [1][2]
      
  • Scrubbing (The Critical Step):

    • The exhaust gas passes through a wet scrubber (typically Sodium Hydroxide, NaOH).[1]

    • Neutralization:[1][2][4]

      
      [1][2]
      
    • Outcome: This captures the corrosive bromine gas, preventing acid rain formation.[1] This is why you never put this in general trash; general municipal incinerators often lack these specific high-capacity acid scrubbers.[1][2]

Part 5: Emergency Spill Procedures

Spill Response (Small Scale < 5g):

  • PPE Upgrade: Double nitrile gloves, lab coat, and safety goggles.[1] If powder is fine/dusty, use an N95 or P100 respirator to prevent inhalation.[1]

  • Containment:

    • Solid: Gently cover with wet paper towels to prevent dust generation.[1] Scoop up using a plastic spatula.[1]

    • Liquid: Encircle with absorbent pads or vermiculite.[1]

  • Decontamination:

    • Wipe the surface with a soap/water solution, followed by 70% Ethanol.[1]

    • Note: Do not use bleach (Sodium Hypochlorite) immediately on concentrated amine waste as it may form chloramines, though the risk here is lower than with simple amines.[1]

  • Disposal: Place all cleanup materials (pads, gloves, scoop) into the Solid Hazardous Waste bag.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44248247, 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (Related Structure/Class). Retrieved from [Link][1][2]

  • University of Toronto. Standard Operating Procedure: Hazardous Waste Storage and Disposal. Retrieved from [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine

Operational Safety Guide: Handling 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine Executive Safety Summary: The "Potent Unknown" Protocol As a Senior Application Scientist, I must clarify a critical reality: specific toxicolo...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine

Executive Safety Summary: The "Potent Unknown" Protocol

As a Senior Application Scientist, I must clarify a critical reality: specific toxicological data (e.g., human LD50, reproductive toxicity) for 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine is likely limited in public databases. This compound is a specialized intermediate, often utilized in the synthesis of Wnt pathway inhibitors (e.g., Porcupine inhibitors).[1]

The Scientific Directive: Because this molecule is designed to be biologically active (binding to kinase domains), you must treat it as a Potent Compound (Occupational Exposure Band 3 or 4) until specific toxicology proves otherwise.[1] Do not rely solely on generic "Irritant" labels.[1]

Key Structural Alerts:

  • Aminopyrimidine moiety: Common pharmacophore in kinase inhibitors; potential for specific organ toxicity.[1]

  • Halogenated (Bromo) group: Increases lipophilicity, facilitating skin absorption; potential alkylating agent properties.[1]

  • Pyridyl group: Potential for metabolic activation.[1]

Risk Assessment & PPE Matrix

Do not use a "one-size-fits-all" approach. PPE selection must be dictated by the state of matter and the energy applied to the system.[1]

Table 1: Task-Based PPE Specifications
Hazard LevelOperation ScenarioRespiratory ProtectionDermal ProtectionOcular Protection
Level 1: Standard Closed System Handling: • Transferring sealed vials.• Pipetting stock solutions (<10 mM).Standard Fume Hood (Sash at 18").No respirator required if sash is proper.[1]Single Nitrile Gloves (Min 4 mil thickness).Lab coat (buttoned).[1]Safety Glasses with side shields.[1][2]
Level 2: Elevated Open Powder Handling: • Weighing solid powder.[1]• Scraping filter cakes.• Dissolving >100 mg.[1]N95 or P100 Respirator (Required if outside an exhausted enclosure).Preferably use Vented Balance Enclosure .[1]Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil).Disposable Tyvek sleeves.[1]Chemical Splash Goggles (Not glasses—dust can bypass shields).[1]
Level 3: High Risk Aerosol Generating: • Rotovap bump.[1]• Syringe filter failure.• Spill cleanup (>1g).PAPR (Powered Air Purifying Respirator) or Full-Face Elastomeric Mask (P100 cartridges).[1]Double Gloves (Long Cuff) Chem-tape at wrist.Tyvek Coveralls.[1]Face Shield over Goggles.[1]

Engineering Controls: The Primary Defense

PPE is your last line of defense.[1] Your primary defense is the Engineering Control (EC) .[1]

  • Solid Handling: MUST be performed in a HEPA-filtered Balance Enclosure or a Class II Biological Safety Cabinet (BSC).[1] The static charge of this crystalline solid can cause "dust fly-out" during spatulation.

  • Solution Handling: Standard Chemical Fume Hood.[1]

  • Static Control: Use an ionizing bar or anti-static gun during weighing.[1] Halogenated heterocycles are prone to static buildup, leading to dispersion.[1]

Operational Protocol: The "Double-Glove" Weighing Technique

This protocol prevents cross-contamination of the lab environment—the most common route of chronic exposure.[1]

Step 1: Preparation

  • Don PPE Level 2 (see Matrix).[1]

  • Place a tacky mat at the exit of the weighing zone.[1]

  • Line the balance enclosure with a disposable absorbent pad (black surface preferred to visualize white powder spills).[1]

Step 2: The Weighing (Critical Step)

  • Open the source container inside the enclosure.[1]

  • Weigh the reagent.[1] Do not remove the spatula from the enclosure.

  • Scientific Insight: If static causes powder to cling to the spatula, do not flick it.[1] Wash it down with solvent into the reaction vessel if possible, or wipe with a solvent-dampened Kimwipe inside the hood.

Step 3: Decontamination & Doffing [1][3]

  • Wipe the exterior of the receiving vessel with a Kimwipe dampened with Methanol or Acetone before removing it from the hood.[1]

  • Outer Glove Removal: Remove outer gloves inside the hood/enclosure.[1] These are now considered contaminated waste.[1]

  • Handle the clean vessel with your inner gloves.[1]

  • Wash hands immediately after doffing inner gloves.[1]

Waste & Disposal Logic

Disposal must follow the chemical properties of the halogenated ring.[1]

  • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic." Do not mix with general trash.[1] Label clearly with CAS 1218790-40-9.

  • Liquid Waste: Segregate into "Halogenated Organic Solvents." [1]

    • Reasoning: Even if dissolved in non-halogenated solvents (like DMSO), the bromine atom on the pyrimidine ring classifies the mixture as halogenated for incineration purposes.[1]

  • Aqueous Waste: Do not pour down the drain.[1] Collect as "Aqueous Toxic" due to potential aquatic toxicity of the pyridine moiety.[1]

Decision Logic Visualization

The following diagram illustrates the decision-making process for selecting controls based on the operation scale.

PPE_Selection_Logic Start Start: Handling 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution / Liquid StateCheck->Solution QuantityCheck Quantity > 100 mg? Solid->QuantityCheck MedRisk STANDARD PROTOCOL (Fume Hood + Single Gloves) Solution->MedRisk No Aerosols HighRisk HIGH RISK PROTOCOL (HEPA Enclosure + Double Gloves + N95/PAPR) QuantityCheck->HighRisk Yes QuantityCheck->MedRisk No (<100mg)

Caption: Decision tree for selecting PPE and Engineering Controls based on physical state and quantity.

Emergency Response (Spills)

  • Dry Spill: Do not dry sweep.[1] Use a HEPA vacuum or wet-wipe method (dampen Kimwipes with Isopropanol) to prevent dust generation.[1]

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use ethanol on skin (it enhances absorption of halogenated amines).[1]

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately—alkaline amines can cause corneal damage.[1]

References

  • National Institute for Occupational Safety and Health (NIOSH). Occupational Exposure Banding Process: Guidance for the Evaluation of Chemical Hazards.[1] CDC.[1] Available at: [Link][1]

  • SafeBridge Consultants. Potent Compound Safety: A Guide to Handling Pharmaceutical Intermediates. SafeBridge.[1][4] (Industry Standard Reference for OEB Classification).[1]

  • PubChem. Compound Summary: 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine (CAS 1218790-40-9). National Library of Medicine.[1] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] U.S. Department of Labor.[1] Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine
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